CBL0137
Descripción
Propiedades
IUPAC Name |
1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-13(2)22-9-10-23-20-7-5-16(14(3)24)11-18(20)19-12-17(15(4)25)6-8-21(19)23/h5-8,11-13,22H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCSODVERGVDLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152589 | |
| Record name | CBL-0137 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197996-80-7 | |
| Record name | 1,1′-[9-[2-[(1-Methylethyl)amino]ethyl]-9H-carbazole-3,6-diyl]bis[ethanone] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197996-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CBL-0137 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197996807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CBL-0137 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CBL-0137 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XKR07H9ER | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The FACT Complex: A Master Regulator of Chromatin Dynamics in Transcription
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Facilitates Chromatin Transcription (FACT) complex is a crucial histone chaperone that plays a pivotal role in orchestrating the dynamic interplay between DNA and histones during various nuclear processes, most notably transcription. Its ability to modulate nucleosome structure is essential for allowing the transcriptional machinery to access the DNA template while maintaining overall chromatin integrity. This guide provides a comprehensive overview of the FACT complex, its mechanism of action in transcription, and detailed experimental protocols for its study, tailored for professionals in biomedical research and drug development.
Core Concepts: Structure and Function of the FACT Complex
The intricate structure of the FACT complex is tailored for its multifaceted interactions with all components of the nucleosome, including the H2A-H2B dimers, the (H3-H4)2 tetramer, and the wrapping DNA.[1][5] This allows FACT to navigate the complex terrain of chromatin and execute its functions with precision.
Subunit Composition and Domain Architecture
The two subunits of the FACT complex, SPT16 and SSRP1, are multi-domain proteins that work in concert to engage with nucleosomes.
-
SPT16: This larger subunit, with a molecular weight of approximately 140 kDa in humans, is characterized by several key domains: an N-terminal domain (NTD), a dimerization domain (DD) that mediates the interaction with SSRP1, a middle domain (MD), and a highly acidic C-terminal domain (CTD).[1][6] The NTD and MD are involved in binding to the (H3-H4)2 tetramer, while the acidic CTD plays a crucial role in interacting with the H2A-H2B dimer.[1][6]
-
SSRP1: The smaller subunit, around 80 kDa in humans, also possesses a multi-domain structure.[1] It contains a dimerization domain for binding to SPT16, a middle domain, and a High Mobility Group (HMG) box domain.[6] The HMG box is responsible for binding to DNA, inducing a bend that facilitates the destabilization of the nucleosome.[5] The yeast homolog, Pob3, lacks the HMG domain, and this function is instead provided by the non-histone protein Nhp6.[1]
A summary of the FACT complex subunits and their domains is presented in Table 1.
| Subunit | Human Homolog | Yeast Homolog | Approximate Molecular Weight (Human) | Key Domains and Functions |
| Subunit 1 | SPT16 (SUPT16H) | Spt16 | ~140 kDa[1] | NTD: Binds (H3-H4)2 tetramer.[6] DD: Dimerizes with SSRP1.[6] MD: Interacts with (H3-H4)2 tetramer.[1] CTD (acidic): Binds H2A-H2B dimers and is crucial for nucleosome interaction.[1] |
| Subunit 2 | SSRP1 | Pob3 | ~80 kDa[1] | DD: Dimerizes with SPT16.[6] MD: Contributes to nucleosome binding. HMG box: Binds and bends DNA (absent in yeast Pob3).[5] |
Histone Chaperone Activity: The "Dimer-Swapping" Model
After Pol II has traversed this region, FACT is critical for the reassembly of the complete nucleosome by re-depositing the H2A-H2B dimer.[4] This ensures that the chromatin structure is faithfully restored, preventing the exposure of cryptic transcription start sites and maintaining genomic stability.[9]
The Role of FACT in the Transcription Cycle
The FACT complex is intimately involved in multiple stages of the transcription process, from initiation to elongation and likely termination. Its dynamic interplay with chromatin ensures that the genetic information encoded in DNA can be efficiently read by the transcriptional machinery.
Transcription Initiation
Transcription Elongation
The most well-characterized role of FACT is during transcription elongation.[9] As Pol II moves along the gene body, it encounters a continuous barrier of nucleosomes. The FACT complex travels with the elongating Pol II, acting just ahead of the polymerase to disrupt nucleosomes by removing an H2A-H2B dimer.[9] This "clears the path" for Pol II to proceed.
Behind the polymerase, FACT facilitates the immediate reassembly of the nucleosome, ensuring that the chromatin landscape is quickly restored.[4] This rapid reassembly is crucial for preventing the initiation of transcription from cryptic sites within the gene body and for maintaining the integrity of epigenetic marks.[9]
Transcription Termination
The precise role of FACT in transcription termination is less well understood. However, its function in chromatin reassembly suggests a role in re-establishing a repressive chromatin state at the 3' end of genes following the passage of Pol II. This may be important for preventing transcriptional read-through and for defining the boundaries of transcription units.
Quantitative Data on FACT Complex Interactions
Understanding the biophysical properties of the FACT complex is essential for a complete picture of its function. While comprehensive quantitative data remains an active area of research, some key binding affinities have been determined.
| Interaction | Organism | Method | Dissociation Constant (Kd) | Reference |
| ySpt16 MD - (H3-H4)2 tetramer | S. cerevisiae | Not Specified | ~2.5 µM | [1] |
| hSpt16 NTD - H3/H4 | H. sapiens | Isothermal Titration Calorimetry (ITC) | 2.84 ± 0.61 µM | [6] |
Note: Comprehensive data on the cellular concentration of the FACT complex is currently limited. However, studies have indicated that FACT expression is significantly elevated in cancer cells compared to their normal counterparts.
Experimental Protocols for Studying the FACT Complex
A variety of experimental techniques are employed to investigate the function and localization of the FACT complex. Detailed protocols for three key methods are provided below.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to map the genome-wide localization of the FACT complex, providing insights into the genes and genomic regions it regulates.
Objective: To identify the genomic regions occupied by the FACT complex in vivo.
Methodology:
-
Cross-linking: Treat cells (e.g., 1x10^7 per IP) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Preparation: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a suitable lysis buffer.
-
Chromatin Fragmentation: Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).
-
Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the cleared lysate overnight at 4°C with an antibody specific to either SPT16 or SSRP1. As a negative control, perform a parallel incubation with a non-specific IgG.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads and reverse the formaldehyde cross-links by incubating at 65°C overnight with high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using phenol-chloroform extraction or a commercial purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify regions of significant enrichment.
Micrococcal Nuclease Digestion followed by Sequencing (MNase-seq)
MNase-seq is a powerful technique to map nucleosome occupancy and positioning, which can be altered by the activity of the FACT complex.
Objective: To determine changes in nucleosome positioning and occupancy upon modulation of FACT activity.
Methodology:
-
Cell Cross-linking and Permeabilization: Cross-link cells with formaldehyde as in the ChIP-seq protocol. Permeabilize the cells to allow for MNase entry.
-
MNase Digestion: Treat the permeabilized cells with a range of MNase concentrations to achieve varying degrees of digestion. The goal is to obtain a ladder of DNA fragments corresponding to mononucleosomes, dinucleosomes, etc.
-
DNA Purification: Stop the digestion and purify the DNA fragments.
-
Size Selection: Run the purified DNA on an agarose gel and excise the band corresponding to mononucleosomal DNA (approximately 147 bp).
-
Library Preparation and Sequencing: Purify the DNA from the gel slice, prepare a sequencing library, and perform paired-end high-throughput sequencing.
-
Data Analysis: Align the paired-end reads to the reference genome. The resulting map will show the precise locations of positioned nucleosomes. Comparing MNase-seq data from wild-type and FACT-depleted cells can reveal changes in nucleosome occupancy and positioning.
In Vitro Transcription Assay with Reconstituted Chromatin
This assay allows for the direct assessment of FACT's ability to facilitate transcription on a chromatin template in a controlled environment.
Objective: To determine if FACT can stimulate transcription by RNA polymerase II on a nucleosomal DNA template.
Methodology:
-
Template Preparation: Use a DNA template containing a promoter (e.g., adenovirus major late promoter) and a defined transcription unit.
-
Chromatin Reconstitution: Assemble nucleosomes onto the DNA template using purified core histones and a histone chaperone (e.g., NAP1) or salt dialysis. The efficiency of reconstitution should be monitored by native gel electrophoresis.
-
In Vitro Transcription Reaction: Set up transcription reactions containing the reconstituted chromatin template, purified RNA polymerase II, general transcription factors (TFIIA, B, D, E, F, H), and NTPs (including a radiolabeled NTP for detection).
-
Addition of FACT: To parallel reactions, add purified FACT complex.
-
Transcription and Analysis: Allow the transcription reactions to proceed for a defined time. Stop the reactions and purify the RNA transcripts. Analyze the transcripts by denaturing polyacrylamide gel electrophoresis and autoradiography.
-
Interpretation: An increase in the amount of full-length transcript in the presence of FACT indicates its ability to facilitate transcription through the chromatin template.[11]
The FACT Complex in Disease and as a Therapeutic Target
Given its fundamental role in transcription and chromatin dynamics, it is not surprising that the FACT complex is implicated in various diseases, particularly cancer. Many cancer cells exhibit high rates of transcription and proliferation, processes that are heavily reliant on FACT activity.[12] Consequently, the expression of FACT subunits is often upregulated in tumors, and this increased expression can correlate with poor prognosis.[12]
The dependency of cancer cells on high levels of FACT activity makes it an attractive target for therapeutic intervention. Small molecule inhibitors that disrupt the function of the FACT complex are currently under investigation as potential anti-cancer agents. These inhibitors can lead to the accumulation of DNA damage and cell death, particularly in rapidly dividing cancer cells.
Conclusion
The FACT complex is a master regulator of chromatin architecture, playing an indispensable role in transcription and other fundamental nuclear processes. Its ability to transiently remodel nucleosomes allows the transcriptional machinery to access the genetic blueprint while ensuring the faithful restoration of chromatin structure. A thorough understanding of the FACT complex, its mechanisms of action, and its role in disease is crucial for advancing our knowledge of gene regulation and for the development of novel therapeutic strategies targeting chromatin dynamics. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of this fascinating and critically important protein complex.
References
- 1. Structure and function of the histone chaperone FACT – resolving FACTual issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FACT (biology) - Wikipedia [en.wikipedia.org]
- 3. usmai-fsu.primo.exlibrisgroup.com [usmai-fsu.primo.exlibrisgroup.com]
- 4. MNase-seq - Wikipedia [en.wikipedia.org]
- 5. FACT caught in the act of manipulating the nucleosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the human histone chaperone FACT Spt16 N-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human FACT subunits coordinate to catalyze both disassembly and reassembly of nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Analysis of hFACT Action during Pol II Transcription in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.wur.nl [research.wur.nl]
- 10. Genome-wide profiling of nucleosome position and chromatin accessibility in single cells using scMNase-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. High Sensitivity Profiling of Chromatin Structure by MNase-SSP - PMC [pmc.ncbi.nlm.nih.gov]
CBL0137: A Second-Generation Curaxin Targeting Chromatin Remodeling in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword: This technical guide provides a comprehensive overview of CBL0137, a second-generation curaxin with a novel mechanism of action centered on the inhibition of the Facilitates Chromatin Transcription (FACT) complex. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of this compound's preclinical and clinical development, its multifaceted mechanism of action, and standardized protocols for its investigation.
Introduction: The Emergence of this compound
This compound is a small molecule, water-soluble carbazole derivative that represents a significant advancement in the curaxin class of anti-cancer compounds.[1] Unlike first-generation curaxins, this compound exhibits a more defined target profile and improved tolerability in preclinical models.[1] Its primary mechanism of action involves the disruption of chromatin organization through the inhibition of the FACT complex, a key player in DNA transcription, replication, and repair.[2][3] This activity leads to the simultaneous modulation of critical oncogenic signaling pathways, including the activation of the p53 tumor suppressor and the inhibition of the pro-survival NF-κB pathway.[2][4] this compound has demonstrated a broad spectrum of anti-cancer activity in numerous preclinical studies and is currently under investigation in several Phase I and II clinical trials for a variety of solid and hematological malignancies.[3][5]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
This compound's anti-neoplastic effects stem from its ability to intercalate into DNA, which in turn traps the FACT complex on chromatin.[2] The FACT complex, composed of the subunits SSRP1 and SPT16, is essential for the survival of tumor cells, which often exhibit a high degree of chromatin remodeling.[1][3] By sequestering FACT, this compound triggers a cascade of downstream events that collectively contribute to its anti-cancer activity.
Core Mechanism: FACT Inhibition
The central tenet of this compound's action is the functional inactivation of the FACT complex. This leads to the inhibition of transcription of genes crucial for cancer cell survival and proliferation.[2][3]
Downstream Signaling Pathways
The inhibition of FACT by this compound instigates a ripple effect on several key signaling pathways that are frequently dysregulated in cancer.
-
p53 Activation: this compound promotes the phosphorylation of p53 at Serine 392, leading to its activation and the subsequent induction of apoptosis and cell cycle arrest.[2]
-
NF-κB Inhibition: By trapping FACT, this compound prevents the transcription of NF-κB target genes, thereby suppressing this critical pro-survival pathway.[2]
-
HSF1 Inhibition: this compound has been shown to downregulate the transcription of Heat Shock Factor 1 (HSF1), a key regulator of the cellular stress response that is often co-opted by cancer cells for survival.[4]
-
NOTCH1 Modulation: In some cancer types, such as small cell lung cancer, this compound can activate the NOTCH1 signaling pathway, which can have tumor-suppressive effects.[4]
-
Wnt/β-catenin Signaling Suppression: this compound has been observed to suppress the Wnt/β-catenin signaling pathway, which is implicated in the development and progression of various cancers.
Quantitative Preclinical Data
The following tables summarize the in vitro and in vivo preclinical efficacy of this compound across a range of cancer types.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A1207 | Glioblastoma | 0.635 | [1] |
| U87MG | Glioblastoma | 2.045 | [1] |
| KG-1 | Acute Myeloid Leukemia | 0.47 | |
| NCI-H929 | Multiple Myeloma | 0.41 | |
| WEHI-3 | Murine Acute Myeloid Leukemia | 0.46 | |
| CCRF-CEM | Acute Lymphoblastic Leukemia | >1.0 | |
| K562 | Chronic Myeloid Leukemia | >1.0 | |
| THP-1 | Acute Myeloid Leukemia | >1.0 | |
| RPMI-8226 | Multiple Myeloma | >1.0 | |
| CCRF-SB | Acute Lymphoblastic Leukemia | >1.0 |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | Treatment Regimen | Outcome | Citation |
| Glioblastoma | Orthotopic nude mice (U87MG & A1207 cells) | 70 mg/kg i.v., every 4 days for 3 doses | Increased apoptosis and suppressed proliferation in tumors | [1] |
| Pancreatic Cancer | Patient-derived xenografts (SCID mice) | 50-90 mg/kg i.v., once weekly for 4 weeks | Significant tumor growth inhibition | |
| Small Cell Lung Cancer | H82 xenograft | Combination with cisplatin (1:1 molar ratio) | Delayed tumor growth by 30 days and prolonged survival |
Clinical Development of this compound
This compound is being evaluated in several clinical trials for both adult and pediatric cancers.
Table 3: Summary of Key Phase I Clinical Trial Results
| Trial Identifier | Population | MTD / RP2D | Key Pharmacokinetic Parameters (at RP2D) | Clinical Activity | Citation |
| NCT01905228 | Advanced Solid Tumors | MTD & RP2D: 540 mg/m² IV | Tmax: ~5.1 hrs; Half-life: ~25.6 hrs | Stable disease observed in 11 patients; tumor regressions of up to 21% in some patients | |
| PEPN2111 (NCT04870944) | Relapsed/Refractory Solid Tumors and Lymphoma (Pediatric) | RP2D & MTD: 400 mg/m² IV | Tmax: 0.7 ± 0.5 h; Cmax: 1310 ± 417 ng/mL; AUC0-24h: 15300 ± 6790 h*ng/mL | Immune activation observed |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy and mechanism of action of this compound.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well flat-bottom plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of this compound concentration.
Western Blot Analysis for FACT Subunits
This protocol is for assessing the effect of this compound on the expression and localization of FACT subunits (SSRP1 and SPT16).
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against SSRP1, SPT16, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Orthotopic Xenograft Model of Glioblastoma
This protocol describes the in vivo evaluation of this compound in a glioblastoma model.[1]
Materials:
-
Human glioblastoma cell line (e.g., U87MG or A1207)
-
Immunodeficient mice (e.g., nude mice)
-
Stereotactic apparatus
-
This compound formulation for intravenous injection
-
Bioluminescence imaging system (if using luciferase-expressing cells)
-
Calipers for tumor measurement (for subcutaneous models)
Procedure:
-
Harvest and resuspend glioblastoma cells in a suitable medium.
-
Under anesthesia, orthotopically implant the cells into the brains of the mice using a stereotactic apparatus.
-
Allow the tumors to establish for a predetermined period.
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the planned dosing schedule (e.g., 70 mg/kg i.v. every 4 days).[1]
-
Monitor tumor growth using bioluminescence imaging or by observing clinical signs.
-
Record the survival of the mice in each group.
-
At the end of the study, harvest the tumors for further analysis (e.g., histology, immunohistochemistry, Western blotting).
Conclusion and Future Directions
This compound represents a promising new class of anti-cancer agents with a unique mechanism of action that targets the fundamental process of chromatin remodeling. Its ability to simultaneously activate p53 and inhibit NF-κB, along with other key oncogenic pathways, provides a strong rationale for its continued development. The data from preclinical and early-phase clinical trials are encouraging, demonstrating a manageable safety profile and signs of anti-tumor activity.
Future research should focus on identifying predictive biomarkers of response to this compound, exploring rational combination therapies to enhance its efficacy, and further elucidating the full spectrum of its molecular effects. The in-depth technical information provided in this guide is intended to facilitate and standardize further investigation into this novel and promising therapeutic agent.
References
- 1. Anticancer drug candidate this compound, which inhibits histone chaperone FACT, is efficacious in preclinical orthotopic models of temozolomide-responsive and -resistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Mechanism of Curaxin this compound Epigenetic Activity: The Induction of DNA Demethylation and the Suppression of BET Family Proteins [mdpi.com]
- 4. Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Interaction of CBL0137 with DNA and Chromatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBL0137, a second-generation curaxin, is a small molecule anti-cancer agent with a unique mechanism of action centered on its interaction with DNA and chromatin. This document provides a comprehensive technical overview of this compound's core molecular interactions, detailing its effects on DNA structure, chromatin stability, and the subsequent modulation of key cellular signaling pathways. This guide is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
Core Mechanism of Action: DNA Intercalation and Chromatin Destabilization
This compound exerts its primary effect through direct, non-covalent interaction with DNA. The planar carbazole core of the molecule intercalates between DNA base pairs, while its side chains are positioned in the major and minor grooves.[1][2] This binding alters the biophysical properties of the DNA duplex, without causing DNA damage in the form of breaks or chemical modifications.[3][4] Specifically, this compound binding leads to a conformational change in the DNA, increasing the distance between base pairs and causing localized unwinding.[3][5]
This alteration of DNA topology has profound consequences for chromatin structure. The interaction of this compound with nucleosomal DNA interferes with histone-DNA interactions, leading to the destabilization and partial unwrapping of DNA from the histone octamer.[3][6] This process, termed "chromatin damage," does not involve the covalent modification of histones but rather a disruption of the fundamental nucleosomal architecture.[7]
Functional Inhibition of the FACT Complex
A primary and critical consequence of this compound-induced chromatin destabilization is the functional inhibition of the FA cilitates C hromatin T ranscription (FACT) complex.[1][6][8] The FACT complex, a heterodimer of Suppressor of Ty 16 (SPT16) and Structure-Specific Recognition Protein 1 (SSRP1), is a histone chaperone essential for processes that require chromatin remodeling, such as transcription, replication, and DNA repair.[9]
This compound does not bind directly to the FACT complex. Instead, the altered chromatin landscape created by this compound serves as a high-affinity binding substrate for FACT.[3][9] This leads to the sequestration of the FACT complex onto chromatin, a phenomenon referred to as "chromatin trapping" or "c-trapping".[10] This sequestration effectively depletes the nucleoplasmic pool of soluble, functional FACT, thereby inhibiting its activity throughout the genome.[9][11]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound from various preclinical studies.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| KG-1 | Acute Myeloid Leukemia (AML) | 0.47 | 72 | [8] |
| NCI-H929 | Multiple Myeloma (MM) | 0.41 | 72 | [8] |
| WEHI-3 | Murine AML | 0.46 | 72 | [8] |
| CCRF-CEM | Acute Lymphoblastic Leukemia (ALL) | >1.0 | 72 | [8] |
| CCRF-SB | Acute Lymphoblastic Leukemia (ALL) | >1.0 | 72 | [8] |
| K562 | Chronic Myeloid Leukemia (CML) | >1.0 | 72 | [8] |
| THP-1 | Acute Myeloid Leukemia (AML) | >1.0 | 72 | [8] |
| RPMI-8226 | Multiple Myeloma (MM) | >1.0 | 72 | [8] |
| DPM cells | Diffuse Pleural Mesothelioma | 0.2 - 0.38 | 72 | [12] |
| NP1 (control) | Normal Pleural Cells | 0.756 | 72 | [12] |
| Breast Cancer Cells | Breast Cancer | 1.0 | 72 | [13] |
| Breast Cancer Cells | Breast Cancer | 14 - 25 | 24 | [13] |
| RMA | NK/T-Cell Lymphoma | 0.71 | 24 | [2] |
| SNT16 | NK/T-Cell Lymphoma | 0.49 | 24 | [2] |
| NKYS | NK/T-Cell Lymphoma | 0.50 | 24 | [2] |
| Parameter | Value | Assay | Reference |
| p53 Activation (EC50) | 0.37 µM | Cell-based reporter assay | [8][11] |
| NF-κB Inhibition (EC50) | 0.47 µM | Cell-based reporter assay | [8][11] |
| Binding Constant (Kb) to G-quadruplex DNA (Pu22T14T23) | 1.0 ± 1.3 x 10⁶ M⁻¹ (1:1), 10.2 ± 1.0 x 10¹⁰ M⁻² (1:2) | Fluorescence titration | [14] |
| Binding Constant (Kb) to duplex DNA (5'-CGTACG-3') | 2.0 x 10⁶ M⁻¹ (1:1) | Fluorescence titration | [14] |
Impact on Cellular Signaling Pathways
The sequestration of the FACT complex by this compound initiates a cascade of downstream effects on critical signaling pathways frequently dysregulated in cancer.
Activation of the p53 Pathway
This compound treatment leads to the activation of the tumor suppressor protein p53.[3][9] This activation is not mediated by DNA damage, but rather through a novel mechanism involving the FACT-sequestered casein kinase 2 (CK2). The trapped FACT-CK2 complex phosphorylates p53 at Serine 392, leading to its stabilization and activation.[3][9][12] Activated p53 then transcriptionally upregulates its target genes, including p21, promoting cell cycle arrest and apoptosis.[12]
Inhibition of the NF-κB Pathway
This compound concurrently inhibits the pro-survival Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][9] The depletion of the soluble FACT pool prevents the efficient transcription of NF-κB target genes, which are often involved in inflammation, cell proliferation, and apoptosis resistance.[11][12] This dual action of activating p53 while inhibiting NF-κB contributes significantly to the potent anti-cancer activity of this compound.
Modulation of Other Key Pathways
-
Heat Shock Factor 1 (HSF1): this compound has been shown to suppress the HSF1-mediated heat shock response.[3] By downregulating HSF1, this compound can increase tumor cell apoptosis, particularly in the context of hyperthermia.[3]
-
Wnt/β-catenin Signaling: In colorectal cancer cells, this compound inhibits the Wnt/β-catenin pathway by decreasing the expression of multiple components and downstream targets of this pathway.[5]
-
MYC Oncogenes: this compound represses the expression of c-MYC family oncogenes, which are critical drivers in many cancers.[1][6]
-
DNA Methylation: this compound inhibits the expression of DNA methyltransferase 3A (DNMT3A), leading to a decrease in integral DNA methylation in certain cancer cell lines.[2][6]
-
BET Family Proteins: this compound has been shown to decrease the protein levels of BRD2, BRD3, and BRD4, which are key readers of histone acetylation and are involved in transcriptional elongation.[1][2]
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the interaction of this compound with DNA and chromatin.
Cell Viability and Cytotoxicity Assays (MTT/MTS)
These colorimetric assays are used to assess the effect of this compound on cell proliferation and viability.
-
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT or MTS reagent to each well and incubate.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 490-570 nm) using a microplate reader.
-
Calculate the IC50 value, the concentration of this compound that inhibits cell growth by 50%.[4][8]
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the genomic location of FACT binding and its redistribution upon this compound treatment.
-
Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest (e.g., SSRP1 or SPT16) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and analyzed.
-
Protocol Outline:
-
Cross-link proteins to DNA in cells with formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate fragments of a desired size (e.g., 200-500 bp).
-
Incubate the sheared chromatin with an antibody against a FACT subunit (e.g., anti-SSRP1).
-
Precipitate the antibody-protein-DNA complexes using protein A/G beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the complexes and reverse the cross-links.
-
Purify the DNA.
-
Analyze the purified DNA by qPCR (ChIP-qPCR) to quantify enrichment at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[10][15][16]
-
Western Blotting
Western blotting is used to quantify the levels of specific proteins, such as FACT subunits, p53, and NF-κB, in different cellular fractions (e.g., soluble nuclear extract vs. chromatin-bound).
-
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
-
Protocol Outline:
-
Prepare cell lysates from this compound-treated and control cells. For chromatin fractionation, separate the soluble nuclear fraction from the chromatin pellet.
-
Determine protein concentration using a suitable assay (e.g., Bradford).
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or histone H3).[10][12]
-
Reporter Gene Assays
Luciferase reporter assays are employed to quantify the transcriptional activity of pathways like p53 and NF-κB.
-
Principle: Cells are transfected with a plasmid containing the luciferase gene under the control of a promoter with response elements for a specific transcription factor (e.g., p53 or NF-κB). Changes in the activity of the transcription factor result in corresponding changes in luciferase expression, which can be measured by luminescence.
-
Protocol Outline:
-
Transfect cells with the appropriate reporter plasmid.
-
Treat the cells with this compound. For NF-κB inhibition assays, cells may also be stimulated with an activator like TNF-α.
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
Normalize the results to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency and cell number.[12][17][18]
-
Conclusion
This compound represents a novel class of anti-cancer agents that function by targeting the fundamental structure of chromatin. Its ability to intercalate into DNA and induce nucleosome destabilization leads to the functional inhibition of the FACT complex, a critical player in chromatin dynamics. This primary event triggers a cascade of downstream signaling events, most notably the simultaneous activation of the p53 tumor suppressor pathway and inhibition of the pro-survival NF-κB pathway. The multifaceted mechanism of action of this compound, which also involves the modulation of other key cancer-related pathways, underscores its potential as a broad-spectrum anti-neoplastic agent. This technical guide provides a foundational understanding of the molecular interactions of this compound, which will be valuable for the continued research and development of this promising therapeutic candidate.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the Interaction of Curaxin this compound with G-Quadruplex DNA Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Curaxin-Induced DNA Topology Alterations Trigger the Distinct Binding Response of CTCF and FACT at the Single-Molecule Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into the Mechanism of Curaxin this compound Epigenetic Activity: The Induction of DNA Demethylation and the Suppression of BET Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stimulation of an anti-tumor immune response with “chromatin-damaging” therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FACT inhibitor this compound, administered in an optimized schedule, potentiates radiation therapy for glioblastoma by suppressing DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone chaperone FACT Complex inhibitor this compound interferes with DNA damage repair and enhances sensitivity of Medulloblastoma to chemotherapy and radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Genetic and epigenetic determinants establish a continuum of Hsf1 occupancy and activity across the yeast genome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HSF1 drives a transcriptional program distinct from heat shock to support highly malignant human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of FACT removal from transcribed genes by anticancer drugs curaxins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Effects of FACT Inhibition by CBL0137
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This document provides a detailed examination of the molecular and cellular consequences following the inhibition of the Facilitates Chromatin Transcription (FACT) complex by the small molecule inhibitor, CBL0137.
Executive Summary
This compound is a first-in-class anti-cancer agent that functions by targeting the Facilitates Chromatin Transcription (FACT) complex, a critical histone chaperone involved in transcription, DNA replication, and repair.[1][2] Unlike traditional cytotoxic agents, this compound does not induce direct DNA damage but rather alters chromatin structure, leading to the functional inactivation of FACT.[3] This inhibition triggers a cascade of downstream effects, culminating in broad anti-tumor activity. The primary consequences of FACT inhibition by this compound include the simultaneous activation of the p53 tumor suppressor pathway and the suppression of the pro-survival NF-κB signaling pathway.[4][5] Furthermore, this compound activity leads to the downregulation of key oncogenes such as MYCN, inhibition of the HSF1-mediated stress response, modulation of NOTCH1 signaling, and the induction of a type I interferon response.[1][3] These multifaceted effects result in cancer cell apoptosis, cell cycle arrest, and the specific targeting of cancer stem cells (CSCs).[1][6] By impairing DNA repair mechanisms, this compound also sensitizes cancer cells to conventional chemotherapy and radiation.[7][8] This guide details these downstream effects, presents quantitative data, outlines key experimental methodologies, and visualizes the core signaling pathways.
The FACT Complex: A Key Target in Oncology
The Facilitates Chromatin Transcription (FACT) complex is a heterodimeric histone chaperone composed of the Suppressor of Ty 16 (SPT16) and Structure-Specific Recognition Protein 1 (SSRP1) subunits.[2][9] FACT plays a crucial role in remodeling nucleosomes, thereby enabling processes that require access to DNA, such as transcription, replication, and repair.[9][10] While its expression is limited in most normal, differentiated tissues, FACT is frequently overexpressed in a wide variety of aggressive and poorly differentiated cancers, where its high levels are often correlated with poor prognosis.[9][11] This differential expression makes FACT an attractive therapeutic target. Cancer cells, particularly those with a high transcriptional and replicative rate, are uniquely dependent on FACT for survival, a dependency not observed in normal cells.[10][12]
Core Mechanism: Chromatin Trapping and FACT Inactivation
The primary mechanism of this compound does not involve direct enzymatic inhibition. Instead, it functions through a novel process known as "chromatin trapping" or "c-trapping".[3][11]
-
DNA Intercalation: this compound is a small molecule that intercalates into DNA. This binding induces structural changes in the DNA and destabilizes its interaction with the histone core.[3][13][14]
-
Nucleosome Unfolding: The presence of this compound facilitates a large-scale, reversible unfolding of the nucleosome structure by FACT.[14]
-
FACT Sequestration: This process leads to the sequestration and trapping of the FACT complex onto chromatin, preventing its normal function of assisting transcription and DNA repair.[11][15] This depletion of soluble, functionally active FACT is the central event that triggers all subsequent downstream effects.
Downstream Signaling Pathway Modulation
The functional inactivation of FACT by this compound leads to profound and diverse alterations in critical cellular signaling pathways.
p53 Activation and NF-κB Inhibition
A hallmark of this compound activity is the dual modulation of two of the most important transcription factors in cancer: p53 and NF-κB.[4]
-
p53 Activation: this compound treatment leads to the robust activation of the p53 tumor suppressor protein.[1] This effect is dependent on the formation of a SPT16-SSRP1-CK2 complex.[1] Activated p53 then transcriptionally upregulates target genes that induce apoptosis and cell cycle arrest. While highly effective in p53 wild-type cells, this compound's efficacy is reduced in cells with p53 loss-of-function mutations.[4][16]
-
NF-κB Inhibition: The NF-κB pathway, which promotes cell proliferation and inflammation while inhibiting apoptosis, is a key dependency for many cancers. FACT is required for the efficient transcription of NF-κB-dependent genes.[4] By trapping FACT, this compound prevents this transcription, effectively suppressing the NF-κB survival signal.[1][15]
HSF1 and MYCN/c-Myc Oncogene Suppression
This compound also suppresses other key oncogenic pathways.
-
HSF1 Inhibition: Heat Shock Factor 1 (HSF1) is another transcription factor that promotes tumor cell survival under stress. This compound treatment suppresses HSF1 transcription, which contributes to its anti-melanoma effects and can increase tumor cell apoptosis, especially when combined with hyperthermia.[1][2]
-
MYCN/c-Myc Downregulation: The MYC family of oncoproteins are potent drivers of tumorigenesis. In cancers like neuroblastoma, which are driven by MYCN amplification, FACT is essential for maintaining high levels of MYCN expression.[1][7] this compound treatment disrupts this process, leading to a significant downregulation of MYCN and c-Myc, thereby inhibiting tumor initiation and progression.[1][7][17]
NOTCH1 and Interferon (IFN) Pathway Modulation
The effects of this compound extend to pathways involved in cell fate and immune signaling.
-
NOTCH1 Activation: In certain contexts, such as small cell lung cancer, this compound treatment leads to the activation of the NOTCH1 signaling pathway.[1] In these cancers, NOTCH1 acts as a tumor suppressor, and its activation increases apoptosis and inhibits cell proliferation.[1][2] This pathway is also implicated in this compound's ability to reduce the self-renewal of cancer stem cells.[1]
-
Interferon (IFN) Response: By inducing widespread chromatin destabilization, this compound activates an interferon response.[3] This phenomenon, termed "Transcription of Repeats Activates INterferon" (TRAIN), occurs when the transcription of normally silenced repetitive elements leads to the formation of double-stranded RNA, triggering a type I interferon signaling cascade.[18][19] This immunomodulatory effect contributes to the overall anti-tumor activity.
Cellular and Anti-Tumor Consequences
The collective modulation of these signaling pathways results in potent anti-cancer effects at the cellular level.
-
Induction of Apoptosis and Cell Cycle Arrest: this compound is a potent inducer of apoptosis in a wide range of cancer cell lines, including those resistant to conventional drugs.[6][20] It also causes significant cell cycle arrest, often blocking progression through the G2/M phase.[19][21]
-
Inhibition of DNA Damage Repair: The FACT complex is an active participant in the DNA damage response. By sequestering FACT, this compound impairs the cell's ability to repair DNA damage caused by genotoxic agents.[3][7] This mechanism underlies the synergistic effects observed when this compound is combined with chemotherapy or radiation.[7][22][23]
-
Eradication of Cancer Stem Cells (CSCs): A crucial aspect of this compound's activity is its ability to target and eliminate CSCs, a cell population responsible for tumor initiation, metastasis, and therapeutic resistance.[1][24] This is achieved, in part, by inhibiting stemness-related factors and pathways like NOTCH1.[1][2] FACT inhibition has been shown to reduce the expression of key stem cell markers such as SOX2, OCT4, and NANOG.[1]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/System Context | Reference |
|---|---|---|---|
| p53 Activation (EC50) | 0.37 µM | Cell-based reporter assay | [5] |
| NF-κB Inhibition (EC50) | 0.47 µM | Cell-based reporter assay | [5] |
| p53 Protein Upregulation | Marked increase | A1207 & U87MG Glioblastoma cells | [4] |
| BRD2 Expression | 2.1 to 4-fold decrease | HeLa TI cells (4h incubation) | [13] |
| BRD3 Expression | 1.4 to 2.2-fold decrease | HeLa TI cells (4-24h incubation) |[13] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment Regimen | Outcome | Reference |
|---|---|---|---|
| Pancreatic Cancer (PANC-1) | This compound + Gemcitabine | 78% tumor growth inhibition | [24] |
| Glioblastoma (U87MG) | 70 mg/kg i.v. This compound | Significant increase in survival vs. control | [4] |
| Glioblastoma (U87MG) | 70 mg/kg this compound + TMZ | Significant increase in survival vs. monotherapy | [4] |
| Neuroblastoma (Xenograft) | This compound | Tumor shrinkage | [7] |
| KMT2A-rearranged Leukemia | this compound + Panobinostat | 225% extension in Event-Free Survival (EFS) vs. control |[18] |
Key Experimental Protocols
The investigation of this compound's downstream effects employs a range of standard molecular and cellular biology techniques.
Western Blotting for Protein Expression Analysis
This technique is used to measure changes in the levels of specific proteins post-treatment.
-
Cell Lysis: Treat cancer cells with this compound or vehicle control for a specified time. Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration in the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies against target proteins (e.g., p53, SSRP1, cleaved PARP, β-actin). Follow with incubation using a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).[4][21]
RNA-Sequencing for Global Transcriptome Analysis
RNA-seq provides a comprehensive view of gene expression changes induced by this compound.
-
Cell Treatment & RNA Extraction: Treat cells with this compound or vehicle. Extract total RNA using a commercial kit (e.g., RNeasy) and assess RNA quality and quantity.
-
Library Preparation: Deplete ribosomal RNA (rRNA) and construct sequencing libraries from the remaining mRNA or total RNA. This involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control on raw sequencing reads.
-
Align reads to a reference genome.
-
Quantify gene expression levels (e.g., as TPM or FPKM).
-
Identify differentially expressed genes (DEGs) between this compound-treated and control groups.
-
Perform pathway and gene ontology (GO) enrichment analysis on the DEG list to identify significantly affected biological processes and signaling pathways.[8]
-
Cell Viability and Apoptosis Assays
These assays quantify the cytotoxic and pro-apoptotic effects of this compound.
-
Viability (MTT/CellTiter-Glo):
-
Seed cells in 96-well plates and allow them to adhere.
-
Treat with a serial dilution of this compound for 24-72 hours.
-
Add MTT reagent or CellTiter-Glo reagent.
-
Measure absorbance or luminescence, respectively, which correlates with the number of viable cells. Calculate IC50 values from the dose-response curve.[21]
-
-
Apoptosis (Annexin V/PI Staining):
-
Treat cells with this compound or vehicle control.
-
Harvest cells and wash with PBS.
-
Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analyze the cell population by flow cytometry. Annexin V-positive cells are apoptotic, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).[18]
-
Conclusion and Future Directions
This compound represents a novel therapeutic strategy that targets a fundamental dependency of cancer cells: chromatin organization and accessibility. Its mechanism of FACT inhibition via chromatin trapping triggers a powerful and multifaceted anti-tumor response, characterized by the activation of tumor-suppressive pathways (p53, NOTCH1, IFN), the inhibition of oncogenic drivers (NF-κB, HSF1, MYC), and the eradication of therapy-resistant cancer stem cells. The ability of this compound to also impair DNA damage repair provides a strong rationale for its use in combination with standard-of-care chemotherapy and radiotherapy. Several Phase I/II clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with solid tumors, central nervous system tumors, and lymphomas, holding promise for a new approach to treating aggressive and refractory cancers.[25][26][27]
References
- 1. Frontiers | Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms [frontiersin.org]
- 2. Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual targeting of chromatin stability by the curaxin this compound and histone deacetylase inhibitor panobinostat shows significant preclinical efficacy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer drug candidate this compound, which inhibits histone chaperone FACT, is efficacious in preclinical orthotopic models of temozolomide-responsive and -resistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Curaxin this compound eradicates drug resistant cancer stem cells and potentiates efficacy of gemcitabine in preclinical models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Shows Promise for Pediatric Neuroblastoma - NCI [cancer.gov]
- 8. Histone chaperone FACT Complex inhibitor this compound interferes with DNA damage repair and enhances sensitivity of Medulloblastoma to chemotherapy and radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facilitates chromatin transcription complex is an accelerator of tumor transformation and potential marker and target of aggressive cancers with low survival rates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. oaepublish.com [oaepublish.com]
- 12. Gurova Lab Research: Histone Chaperone FACT | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 13. mdpi.com [mdpi.com]
- 14. Mechanism of curaxin-dependent nucleosome unfolding by FACT - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Facebook [cancer.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. This compound and NKG2A blockade: a novel immuno-oncology combination therapy for Myc-overexpressing triple-negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Combination of Curaxin this compound and Histone Deacetylase Inhibitor Panobinostat Delays KMT2A-Rearranged Leukemia Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. oncotarget.com [oncotarget.com]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Histone chaperone FACT complex inhibitor this compound interferes with DNA damage repair and enhances sensitivity of medulloblastoma to chemotherapy and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Curaxin this compound eradicates drug resistant cancer stem cells and potentiates efficacy of gemcitabine in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Facebook [cancer.gov]
- 26. PEPN2111: Phase 1/2 Trial of this compound for Relapsed or Refractory Solid Tumors and Lymphoma | St. Jude Care & Treatment [stjude.org]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
CBL0137: A Dual Modulator of p53 and NF-κB Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CBL0137 is a novel small molecule belonging to the curaxin family of anti-cancer agents. It exerts its therapeutic effects through a unique dual mechanism of action: the activation of the tumor suppressor protein p53 and the simultaneous inhibition of the pro-inflammatory and pro-survival transcription factor, Nuclear Factor-kappa B (NF-κB). This is achieved primarily through its interaction with the Facilitates Chromatin Transcription (FACT) complex, a key regulator of chromatin remodeling. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's activity, detailed experimental protocols for its study, and a summary of key quantitative data from preclinical and clinical investigations.
Introduction
The p53 and NF-κB signaling pathways represent two critical and often interconnected hubs in cancer biology. The p53 pathway, frequently inactivated in human cancers, plays a pivotal role in tumor suppression by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Conversely, the NF-κB pathway is constitutively active in many malignancies, promoting cell survival, proliferation, inflammation, and chemoresistance. The simultaneous targeting of these two pathways presents a promising strategy for cancer therapy.
This compound is a second-generation curaxin that has demonstrated significant anti-tumor activity in a wide range of preclinical cancer models, including glioblastoma, pancreatic cancer, melanoma, and hematological malignancies.[1][2][3][4] Currently, this compound is being evaluated in Phase I and II clinical trials for various solid and hematological cancers.[5][6][7][8] This document serves as a detailed resource for researchers and drug development professionals interested in the scientific foundation of this compound's dual-action mechanism.
Mechanism of Action: p53 Activation and NF-κB Inhibition
The primary molecular target of this compound is the Facilitates Chromatin Transcription (FACT) complex , a heterodimeric histone chaperone composed of the subunits Suppressor of Ty 16 (SPT16) and Structure-Specific Recognition Protein 1 (SSRP1) .[4] FACT is essential for processes that require chromatin disruption, such as transcription, replication, and DNA repair, and is often overexpressed in cancer cells.[2][3]
This compound intercalates into DNA, which leads to the trapping of the FACT complex on chromatin.[4][9] This sequestration of FACT is the linchpin of this compound's dual activity on p53 and NF-κB.
p53 Activation
The trapping of the FACT complex by this compound initiates a signaling cascade that leads to the activation of p53. This process is dependent on Casein Kinase 2 (CK2). The sequestered FACT complex forms a ternary complex with CK2 (SPT16-SSRP1-CK2).[4][8] This complex then phosphorylates p53 at the serine 392 residue (Ser392).[4][10] Phosphorylation at this site is crucial for p53 stabilization and activation, preventing its degradation by MDM2 and enabling it to induce the expression of its target genes, which are involved in apoptosis and cell cycle arrest.[4]
NF-κB Inhibition
The sequestration of the FACT complex by this compound also leads to the inhibition of the NF-κB signaling pathway. FACT is required for the transcription of many NF-κB target genes. By trapping FACT on chromatin, this compound effectively prevents its availability for the transcriptional machinery at the promoters of these genes.[4][8] This leads to a downregulation of NF-κB-dependent gene expression, which in turn reduces cell survival, proliferation, and inflammation.
Quantitative Data Summary
The following tables summarize key quantitative data on the efficacy and activity of this compound from various studies.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Duration of Treatment (hours) | Reference |
| KG-1 | Acute Myeloid Leukemia (AML) | 0.47 | 72 | [1] |
| THP-1 | Acute Myeloid Leukemia (AML) | >1.0 | 72 | [1] |
| NCI-H929 | Multiple Myeloma (MM) | 0.41 | 72 | [1] |
| WEHI-3 | Murine Acute Myeloid Leukemia | 0.46 | 72 | [1] |
| A1207 | Glioblastoma (TMZ-resistant) | 0.635 | 72 | [2] |
| U87MG | Glioblastoma (TMZ-responsive) | 2.045 | 72 | [2] |
| DPM Cells | Diffuse Pleural Mesothelioma | 0.200 - 0.380 | 72 | [10] |
| NP1 (control) | Normal Pleural Cells | 0.756 | 72 | [10] |
Table 2: this compound Activity on p53 and NF-κB Pathways
| Assay | Parameter | EC50 (µM) | Cell-based/Biochemical | Reference |
| p53 Reporter Assay | p53 Activation | 0.37 | Cell-based | [11] |
| NF-κB Reporter Assay | NF-κB Inhibition | 0.47 | Cell-based | [11] |
Table 3: Preclinical In Vivo Efficacy of this compound
| Cancer Model | Treatment | Outcome | Reference |
| Pancreatic (PANC-1 Orthotopic) | This compound + Gemcitabine | 78% tumor growth inhibition (p=0.0002) | [3][12] |
| Glioblastoma (A1207 & U87MG Orthotopic) | This compound (70 mg/kg i.v.) | Increased apoptosis & suppressed proliferation | [2] |
Table 4: Phase I Clinical Trial (NCT01905228) Results for Intravenous this compound
| Parameter | Value | Notes | Reference |
| Maximum Tolerated Dose (MTD) | 540 mg/m² | Dose-limiting toxicities were myelosuppressive. | [5][6][13] |
| Recommended Phase 2 Dose (RP2D) | 540 mg/m² | [5][6][13] | |
| Tmax (Day 1) | 5.1 hours (range: 1-10) | [8] | |
| Half-life (t1/2) | 24.7 hours (range: 10.3-40.7) | No dose dependence observed. | [13] |
| Clinical Benefit | Stable disease in 18 of 48 evaluable patients. Tumor regressions up to 22%. | Cancers included liver, prostate, and uterine. | [5][6][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Chromatin Immunoprecipitation (ChIP) for FACT Complex Trapping
This protocol is designed to assess the sequestration of the FACT subunits (SSRP1 and SPT16) on chromatin following this compound treatment.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Anticancer drug candidate this compound, which inhibits histone chaperone FACT, is efficacious in preclinical orthotopic models of temozolomide-responsive and -resistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms [frontiersin.org]
- 5. A Phase 1 Trial of this compound in Patients With Metastatic or Unresectable Advanced Solid Neoplasm [clin.larvol.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Results of a completed first-in-human phase Ib dose-escalation study of oral this compound in patients with advanced solid tumors. - ASCO [asco.org]
- 9. The small molecule drug this compound increases the level of DNA damage and the efficacy of radiotherapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cleveland BioLabs, Roswell Park Publish Studies on Curaxin this compound in Preclinical Models of Pancreatic Cancer | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 11. Complex mutual regulation of facilitates chromatin transcription (FACT) subunits on both mRNA and protein levels in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Curaxin this compound eradicates drug resistant cancer stem cells and potentiates efficacy of gemcitabine in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Impact of CBL0137 on Cancer Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cancer stem cells (CSCs) represent a significant hurdle in oncology, contributing to tumor initiation, metastasis, and therapeutic resistance. The small molecule CBL0137 has emerged as a promising agent that demonstrates preferential cytotoxicity towards this resilient cell population. This technical guide provides an in-depth analysis of the mechanism of action of this compound on CSCs, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows. This compound's primary mechanism involves the inhibition of the Facilitates Chromatin Transcription (FACT) complex, a key regulator of chromatin remodeling. This inhibition triggers a cascade of downstream effects, including the activation of the tumor suppressor p53, inhibition of the pro-survival NF-κB pathway, and modulation of the NOTCH1 signaling pathway, ultimately leading to the suppression of CSC self-renewal and survival.
Mechanism of Action: Targeting the FACT Complex to Eradicate Cancer Stem Cells
This compound's anticancer activity is primarily attributed to its ability to target the FACT complex, which is composed of the SSRP1 and SPT16 subunits.[1][2] The FACT complex is a histone chaperone that plays a crucial role in transcription, replication, and DNA repair by destabilizing nucleosomes.[1] Notably, the expression of the FACT complex is significantly elevated in various tumor cells, including CSCs, while it is almost absent in normal, differentiated cells.[1]
By binding to chromatin, this compound traps the FACT complex, leading to its functional inactivation.[3] This chromatin trapping of FACT initiates a series of downstream events that are detrimental to cancer cells, particularly CSCs:
-
Activation of p53: The sequestration of the FACT complex leads to the casein kinase 2 (CK2)-dependent phosphorylation and activation of the tumor suppressor protein p53.[4] Activated p53 can then induce cell cycle arrest and apoptosis.
-
Inhibition of NF-κB: The trapping of FACT on chromatin inhibits the transcription of genes regulated by Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in promoting cell survival, proliferation, and inflammation.[1][5]
-
Inhibition of HSF1: this compound also suppresses the Heat Shock Factor 1 (HSF1) pathway, which is often overactive in cancer cells and contributes to their survival under stress.[1][2]
-
Modulation of NOTCH1 Signaling: A critical aspect of this compound's effect on CSCs is its ability to modulate the NOTCH1 signaling pathway.[1][2] In several cancers, including small cell lung cancer, this compound has been shown to increase the expression of NOTCH1, a key regulator of stem cell self-renewal and differentiation.[1] This modulation disrupts the delicate balance required for CSC maintenance, pushing them towards differentiation or apoptosis.
This multi-pronged attack on key survival and self-renewal pathways makes this compound a potent agent against the CSC population.
References
- 1. Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Curaxin this compound eradicates drug resistant cancer stem cells and potentiates efficacy of gemcitabine in preclinical models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
CBL0137: A Technical Guide to Its Impact on Cellular Stress Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBL0137 is a novel small molecule anti-cancer agent belonging to the curaxin family. It is a non-genotoxic compound that intercalates into DNA, leading to chromatin destabilization and the functional inhibition of the Facilitates Chromatin Transcription (FACT) complex.[1][2] The FACT complex, composed of the SSRP1 and SPT16 subunits, is a crucial histone chaperone involved in transcription, replication, and DNA repair.[1][3] Notably, FACT is highly expressed in various cancer types while being almost absent in normal tissues, making it an attractive therapeutic target.[1][3] By targeting FACT, this compound triggers a cascade of events that impinge on multiple cellular stress pathways, ultimately leading to cancer cell death and tumor growth inhibition.[3][4] This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its impact on cellular stress pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: FACT Inhibition and Chromatin Remodeling
This compound's primary mechanism of action involves its intercalation into DNA, which alters the DNA structure and interferes with DNA-histone interactions.[1][5] This leads to the "trapping" of the FACT complex on chromatin, sequestering it and preventing its normal function in nucleosome remodeling.[3][5] This functional inactivation of FACT results in widespread chromatin alterations, including nucleosome destabilization and decondensation.[5][6] These changes in chromatin architecture have profound effects on gene expression and other DNA-dependent processes.[7][8]
dot
Impact on Key Cellular Stress Pathways
The inhibition of FACT by this compound triggers a multi-pronged attack on cancer cells by modulating several critical stress response pathways.
p53 Tumor Suppressor Pathway Activation
This compound leads to the activation of the p53 tumor suppressor protein.[4][9] Mechanistically, the trapping of FACT on chromatin by this compound facilitates the formation of a complex between FACT and Casein Kinase 2 (CK2).[9] This complex then phosphorylates p53 at Serine 392, leading to its activation.[9] Activated p53 can then induce cell cycle arrest, apoptosis, and DNA repair.[9][10] Notably, p53-wild type cells have shown slightly more susceptibility to this compound-induced cell death compared to p53-null cells.[4]
dot
Inhibition of the NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in promoting inflammation, cell survival, and proliferation, and is often constitutively active in cancer cells.[4][9] this compound has been shown to inhibit the NF-κB signaling pathway.[3][9] The sequestration of the FACT complex by this compound is believed to be responsible for this inhibition, preventing the transcription of NF-κB target genes.[3] This dual action of activating the pro-apoptotic p53 pathway while simultaneously inhibiting the pro-survival NF-κB pathway contributes significantly to the anti-cancer efficacy of this compound.[4]
Downregulation of the Heat Shock Response
The heat shock response, mediated by the Heat Shock Factor 1 (HSF1), is a cellular defense mechanism that helps cancer cells survive under stress conditions.[4] this compound has been demonstrated to downregulate HSF1, thereby inhibiting the heat shock response.[4] This suppression of HSF1 and its downstream target, Hsp70, increases tumor cell apoptosis, particularly in combination with hyperthermia.[4]
dot
Impairment of DNA Damage Repair
The FACT complex is involved in the DNA damage response (DDR).[11][12] By inhibiting FACT, this compound interferes with DNA damage repair processes.[11][13] This has been shown to sensitize cancer cells to DNA-damaging agents like cisplatin and radiation.[11][13] For instance, in medulloblastoma, this compound was found to inhibit the repair of radiation and cisplatin-induced DNA damage by interfering with the recruitment and acetylation of APE1, a key DNA repair enzyme.[11]
Induction of an Interferon Response
This compound-induced chromatin destabilization leads to the transcription of repetitive elements in the genome, which in turn activates a double-stranded RNA-induced interferon (IFN) response known as Transcription of Repeats Activates INterferon (TRAIN).[5][14] This innate immune response within the tumor microenvironment can contribute to the anti-tumor effects of this compound.[5][15]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound across various cancer cell lines and in vivo models.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| A1207 | Glioblastoma | ~0.6 | Not Specified | [9] |
| U87MG | Glioblastoma | ~2.0 | Not Specified | [9] |
| MiaPaCa-2 | Pancreatic Cancer | < 2.5 | Cell Viability | [16] |
| PANC-1 | Pancreatic Cancer | < 2.5 | Cell Viability | [16] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Outcome | Reference |
| H82 SCLC Xenograft | This compound + Cisplatin (1:1) | Delayed tumor growth by 30 days; prolonged survival by >10 days | [9] |
| Orthotopic A1207 & U87MG | This compound | Prolonged survival | [9] |
| Pancreatic Cancer Models | This compound | Effective against orthotopic gemcitabine-resistant PANC-1 and patient-derived xenografts | [17] |
| Th-MYCN Neuroblastoma | This compound + Panobinostat | Complete tumor regression | [5] |
Table 3: Molecular Effects of this compound
| Cell Line | Treatment | Effect | Fold Change | Reference |
| HeLa | This compound (1.2 µM, 24h) | DNMT3A protein level | 4-fold decrease | [18] |
| HeLa | This compound (1.2 µM) | DNMT1 mRNA level | 1.6-fold decrease | [18] |
| HeLa | This compound (1.2 µM) | DNMT3A mRNA level | 1.9-fold decrease | [18] |
| Neuroblastoma cells | This compound + Panobinostat | IFIT3 gene expression | Significant increase vs. This compound alone | [5] |
Detailed Experimental Protocols
Cell Viability and Colony Formation Assays
-
Cell Lines: A variety of cancer cell lines are used, including those for glioblastoma (U87MG, A1207), pancreatic cancer (MiaPaCa-2, PANC-1), and neuroblastoma.[5][13][16]
-
Treatment: Cells are treated with varying concentrations of this compound, often in combination with other chemotherapeutic agents or radiation.[13][16]
-
Clonogenic Assay: Cells are seeded at low density (e.g., 300-400 cells/well in a 6-well plate) and allowed to attach. They are then treated with this compound and/or radiation. After a period of incubation (typically 1-2 weeks), colonies are fixed, stained (e.g., with crystal violet), and counted.[13]
-
MTT Assay: To assess cell viability, cells are seeded in 96-well plates and treated with this compound. After the incubation period, MTT reagent is added, and the resulting formazan crystals are dissolved. Absorbance is measured to determine the percentage of viable cells relative to a control.[19]
dot
Western Blot Analysis
-
Purpose: To determine the effect of this compound on the expression levels of specific proteins (e.g., p53, SSRP1, HSF1).[4][9]
-
Procedure:
-
Cells are treated with this compound for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA).
-
Equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate.
-
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude mice) are typically used for xenograft studies.[9][20]
-
Tumor Implantation: Human cancer cells are injected either subcutaneously or orthotopically into the mice.[9][20]
-
Treatment: Once tumors are established, mice are treated with this compound (administered, for example, intravenously or via drinking water), a vehicle control, and/or other therapeutic agents.[12][21]
-
Monitoring: Tumor growth is monitored regularly by measuring tumor volume. Animal survival is also a key endpoint.[9][20]
-
Analysis: At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry, western blot).
Conclusion and Future Directions
This compound is a promising anti-cancer agent with a unique mechanism of action that disrupts multiple cellular stress pathways crucial for cancer cell survival and proliferation. Its ability to inhibit the FACT complex leads to the favorable modulation of p53, NF-κB, and HSF1 pathways, impairs DNA damage repair, and stimulates an anti-tumor immune response. The preclinical data strongly supports its continued investigation in clinical settings, both as a monotherapy and in combination with other cancer treatments.[22][23][24][25][26][27] Current Phase I and II clinical trials are evaluating the safety and efficacy of this compound in patients with various solid tumors and hematological malignancies.[4][22] Future research will likely focus on identifying predictive biomarkers of response to this compound and optimizing combination strategies to maximize its therapeutic potential.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Anticancer drug candidate this compound, which inhibits histone chaperone FACT, is efficacious in preclinical orthotopic models of temozolomide-responsive and -resistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual targeting of chromatin stability by the curaxin this compound and histone deacetylase inhibitor panobinostat shows significant preclinical efficacy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Combination of Curaxin this compound and Histone Deacetylase Inhibitor Panobinostat Delays KMT2A-Rearranged Leukemia Progression [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms [frontiersin.org]
- 10. doaj.org [doaj.org]
- 11. Histone chaperone FACT complex inhibitor this compound interferes with DNA damage repair and enhances sensitivity of medulloblastoma to chemotherapy and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. FACT inhibitor this compound, administered in an optimized schedule, potentiates radiation therapy for glioblastoma by suppressing DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TRAIN (Transcription of Repeats Activates INterferon) in response to chromatin destabilization induced by small molecules in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stimulation of an anti-tumor immune response with “chromatin-damaging” therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Curaxin this compound eradicates drug resistant cancer stem cells and potentiates efficacy of gemcitabine in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Insights into the Mechanism of Curaxin this compound Epigenetic Activity: The Induction of DNA Demethylation and the Suppression of BET Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Histone chaperone FACT Complex inhibitor this compound interferes with DNA damage repair and enhances sensitivity of Medulloblastoma to chemotherapy and radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Facebook [cancer.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. PEPN2111: Phase 1/2 Trial of this compound for Relapsed or Refractory Solid Tumors and Lymphoma | St. Jude Care & Treatment [stjude.org]
- 25. Facebook [cancer.gov]
- 26. This compound for the Treatment of Relapsed or Refractory Solid Tumors, Including CNS Tumors and Lymphoma | Fred Hutchinson Cancer Center [fredhutch.org]
- 27. mskcc.org [mskcc.org]
Methodological & Application
Determining the Potency of CBL0137: A Guide to IC50 Measurement in Diverse Cancer Cell Lines
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
CBL0137 is a small molecule anticancer agent that has demonstrated promising activity across a spectrum of malignancies. Its primary mechanism of action involves the inhibition of the FACT (Facilitates Chromatin Transcription) complex, a critical regulator of chromatin remodeling and gene transcription in cancer cells. This inhibition leads to the simultaneous activation of the tumor suppressor protein p53 and suppression of the pro-survival transcription factor NF-κB, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[1][2][3][4][5] This document provides a comprehensive overview of the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines and offers a detailed protocol for its determination.
Data Presentation: this compound IC50 Values
The following table summarizes the reported IC50 values of this compound in a range of cancer cell lines, providing a comparative look at its potency across different cancer types.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time | Reference |
| Hematological Malignancies | KG-1 (AML) | 0.47 | 72h | [6] |
| THP-1 (AML) | ~1.5 | 72h | [6] | |
| CCRF-CEM (ALL) | ~1.6 | 72h | [6] | |
| CCRF-SB (ALL) | ~1.0 | 72h | [6] | |
| K562 (CML) | ~1.5 | 72h | [6] | |
| NCI-H929 (Multiple Myeloma) | 0.41 | 72h | [6] | |
| WEHI-3 (Murine AML) | 0.46 | 72h | [6] | |
| Glioblastoma | A1207 | 0.635 | 72h | |
| U87MG | 2.045 | 72h | ||
| Breast Cancer | MCF7 | ~1.0 | 72h | |
| MDA-MB-231 | ~1.0 | 72h | ||
| SKBR3 | ~1.0 | 72h | ||
| Neuroblastoma | BE(2)-C | Not Specified | Not Specified | [7] |
| KELLY | Not Specified | Not Specified | [7] | |
| SH-SY5Y | Not Specified | Not Specified | [7] | |
| Melanoma | A375 | Not Specified | Not Specified | [8][9][10][11] |
| SK-MEL-28 | Not Specified | Not Specified | [8][9][10][11] |
Experimental Protocols
Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][12][13][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of desired concentrations. It is advisable to include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a suitable software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining IC50 using MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Features of Curaxin this compound on Hematological Malignancies In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual targeting of chromatin stability by the curaxin this compound and histone deacetylase inhibitor panobinostat shows significant preclinical efficacy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Assessment of pharmacodynamic interactions of two-drug combinations of five selected cytostatics in an in vitro model of human melanoma: an isobolographic analysis | springermedizin.de [springermedizin.de]
- 11. researchgate.net [researchgate.net]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: CBL0137 Dosage and Administration in Mouse Models
Introduction
CBL0137 is a second-generation curaxin, a small-molecule anticancer agent that exerts its effects through a novel mechanism of action.[1][2] By intercalating into DNA, this compound disrupts DNA-histone interactions, leading to genome-wide nucleosome destabilization, a phenomenon described as "chromatin damage," without causing DNA breaks.[1] This primary action triggers a cascade of downstream effects, including the inhibition of the Facilitates Chromatin Transcription (FACT) complex, suppression of NF-κB and Heat Shock Factor 1 (HSF1) signaling, and activation of the p53 tumor suppressor pathway.[3][4] Preclinical studies have demonstrated its efficacy in a wide range of malignancies, including neuroblastoma, pancreatic cancer, leukemia, and glioblastoma, making it a promising candidate for clinical investigation.[1][2][5]
These application notes provide a comprehensive summary of this compound dosage and administration strategies used in various preclinical mouse models. The included protocols and data are intended to serve as a guide for researchers and drug development professionals designing in vivo studies with this compound.
Signaling Pathways and Mechanism of Action
This compound's anticancer activity stems from its ability to modulate multiple critical cellular pathways simultaneously. Its primary interaction with DNA destabilizes chromatin, which leads to the trapping of the FACT complex on DNA.[1][6] This action inhibits FACT's function and initiates several downstream anti-tumor responses.
The inhibition of FACT by this compound leads to diverse downstream effects that collectively suppress tumor growth. These include targeting cancer stem cells (CSCs) by modulating the NOTCH1 pathway and inhibiting oncogenic drivers like MYCN. In colorectal cancer models, this compound has also been shown to suppress the Wnt/β-catenin signaling pathway.[7]
Application Notes: Dosage and Administration Summary
The dosage, route, and schedule of this compound administration vary across different preclinical models and are often dependent on the cancer type and whether it is used as a monotherapy or in combination.
Table 1: this compound Monotherapy in Mouse Models
| Cancer Type | Mouse Model | Dosage | Route & Schedule | Key Outcomes | Citation(s) |
| Neuroblastoma | Th-MYCN (Transgenic) | Low-dose (unspecified) | Oral (in drinking water) | Significantly delayed tumor growth. | [7] |
| Neuroblastoma | BE(2)-C (Xenograft) | 60 mg/kg | IV, Q4d x 8 doses | Significant delay in cancer progression. | [1] |
| Pancreatic Cancer | PANC-1 (Orthotopic Xenograft) | 90 mg/kg | IV, 1x/week for 4 weeks | Significant reduction in tumor volume. | [5] |
| Pancreatic Cancer | Patient-Derived Xenograft (PDX) | 80-90 mg/kg | IV, 1x/week for 4 weeks | Tumor growth inhibition correlated with FACT overexpression. | [5] |
| Acute Myeloid Leukemia (AML) | WEHI-3 (Syngeneic) | 50 mg/kg | IV, Q2d for 14 days | Significant anticancer effects, changes in spleen and liver. | [8] |
| KMT2A-r AML | MLL-AF9;NRasG12D | 60 mg/kg | Oral gavage, 2x/week for 2 weeks | 131% extension in event-free survival (EFS). | [9] |
| Colon Cancer | CT26.WT / CT26.CL25 (Syngeneic) | 50 mg/kg or 90 mg/kg | IV, 3 doses Q4d or 2 doses Q7d | Stronger tumor growth suppression in immunocompetent mice. | [10] |
| Colorectal Cancer | DMH-Induced Model | Administered in drinking water | Ad libitum | Reduced incidence of adenocarcinomas and adenomas. | [7] |
| Pediatric Cancers | PPTP Xenograft Panel (Solid Tumors) | 50 mg/kg | IV, 1x/week for 4 weeks | Significant EFS difference in 10 of 31 solid tumor xenografts. | [4] |
| Acute Lymphoblastic Leukemia (ALL) | PPTP Xenograft Panel (ALL) | 50 mg/kg | IV, 1x/week for 4 weeks | Significant EFS difference in 8 of 8 ALL xenografts. | [4] |
Table 2: this compound Combination Therapy in Mouse Models
| Cancer Type | Mouse Model | This compound Dosage & Schedule | Combination Agent(s) & Dosage | Key Outcomes | Citation(s) |
| Neuroblastoma | Th-MYCN (Transgenic) | 40 mg/kg IV, Q4d x 8 doses | Panobinostat (5 mg/kg IP, daily for 7 days) | Complete tumor regression in 100% of mice. | [1] |
| Pancreatic Cancer | PANC-1 (Orthotopic Xenograft) | 90 mg/kg IV, 1x/week | Gemcitabine (40 mg/kg IP, Q4d) | Enhanced tumor growth inhibition compared to monotherapy. | [5] |
| Pancreatic Cancer | PDX Models | 50-90 mg/kg IV, 1x/week | Gemcitabine (20 mg/kg or 40 mg/kg IP, Q4d) | Increased median survival time from 54 days (gemcitabine) to 78 days (combo). | [5] |
| Small Cell Lung Cancer (SCLC) | H82 (Xenograft) | Not specified (1:1 molar ratio with cisplatin) | Cisplatin | Remarkable tumor growth inhibition; delayed growth for 30 days. | [3] |
| KMT2A-r ALL | PDX Model | 45 mg/kg IV, 2x/week for 3 weeks | Panobinostat (5 mg/kg IP, 5 days/week for 2 weeks) | Significant therapeutic enhancement and extended EFS. | [9] |
Detailed Experimental Protocols
Protocol 1: Evaluation of this compound in a Subcutaneous Neuroblastoma Xenograft Model
This protocol is adapted from studies on MYCN-amplified neuroblastoma.[1]
-
Materials & Reagents:
-
Experimental Workflow:
Workflow for a subcutaneous xenograft study. -
Procedure:
-
Tumor Implantation: Subcutaneously inoculate 5 x 10⁶ BE(2)-C cells suspended in a 1:1 mixture of RPMI and Matrigel into the dorsal flank of each mouse.[1]
-
Tumor Monitoring: Allow tumors to grow. Measure tumor size every other day using calipers. Calculate volume using the formula: V = 1/2(length × width × depth).[1]
-
Randomization: Once tumors reach a volume of approximately 50-100 mm³, randomize mice into treatment groups (e.g., Vehicle control, this compound).[1]
-
Drug Preparation: Prepare this compound solution (e.g., in 50 mg/mL Captisol).
-
Administration: Administer this compound intravenously (IV) via the tail vein at a dose of 60 mg/kg. The administration schedule is every four days for a total of 8 doses.[1]
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volume every other day. Monitor mice for signs of toxicity, including body weight loss and changes in behavior.
-
Endpoint: The study endpoint is reached when tumors reach a predetermined maximum volume (e.g., 1000 mm³) or at the end of the study period. Event-free survival can be plotted and analyzed using the log-rank test.[1]
-
Protocol 2: this compound Chemoprevention in a DMH-Induced Colorectal Cancer Model
This protocol is based on a study evaluating this compound's ability to prevent colorectal carcinogenesis.[7]
-
Materials & Reagents:
-
This compound.
-
1,2-dimethylhydrazine (DMH).
-
6-8 week old mice (strain as appropriate for the model).
-
Standard rodent diet and drinking water.
-
-
Procedure:
-
Carcinogen Induction: Administer subcutaneous injections of DMH once weekly for 15-20 weeks to induce colorectal carcinogenesis.[7]
-
Treatment Groups: Establish four treatment groups: (1) Vehicle only, (2) DMH only, (3) this compound only, (4) DMH + this compound.[7]
-
Drug Administration: Following the final DMH injection, provide this compound to the relevant groups via drinking water ad libitum.[7] The concentration in water should be calculated based on average daily water consumption to achieve the target dose.
-
Monitoring and Endpoint: Monitor animals for the duration of the study (e.g., 25-30 weeks). At the endpoint, euthanize the mice and perform a necropsy.
-
Analysis: Carefully dissect the colon and count the number of adenomas and adenocarcinomas. Compare the tumor incidence and multiplicity between the treatment groups to determine the chemopreventive efficacy of this compound.[7]
-
Protocol 3: Combination Therapy in a Syngeneic Mouse Model
This protocol is a generalized approach based on studies combining this compound with immunotherapy or other agents in immunocompetent mice.[10]
-
Materials & Reagents:
-
This compound (formulated in 5% dextrose).[10]
-
CT26 murine colon cancer cells.
-
6-8 week old female BALB/c mice (immunocompetent).
-
Combination agent (e.g., anti-PD-1 antibody).
-
-
Procedure:
-
Tumor Implantation: Subcutaneously implant CT26 cells into the flank of BALB/c mice.
-
Tumor Monitoring & Randomization: Monitor tumor growth. When tumors are established (e.g., 7 days post-implantation), randomize mice into treatment groups.[10]
-
Administration:
-
This compound: Administer 50 mg/kg this compound intravenously. A typical schedule is three doses, with each dose separated by 4 days.[10]
-
Combination Agent: Administer the second agent according to its established protocol (e.g., intraperitoneal injection of anti-PD-1 antibody).
-
-
Efficacy Monitoring: Measure tumor growth and survival as described in Protocol 1.
-
Immune Analysis (Optional): At the study endpoint or at specified time points, tumors and spleens can be harvested to analyze the immune response. This may include:
-
References
- 1. Dual targeting of chromatin stability by the curaxin this compound and histone deacetylase inhibitor panobinostat shows significant preclinical efficacy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms [frontiersin.org]
- 4. Initial Testing (Stage 1) of the Curaxin this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curaxin this compound eradicates drug resistant cancer stem cells and potentiates efficacy of gemcitabine in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting Features of Curaxin this compound on Hematological Malignancies In Vitro and In Vivo [mdpi.com]
- 9. Frontiers | The Combination of Curaxin this compound and Histone Deacetylase Inhibitor Panobinostat Delays KMT2A-Rearranged Leukemia Progression [frontiersin.org]
- 10. Stimulation of an anti-tumor immune response with “chromatin-damaging” therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Potential of CBL0137: Application Notes and Protocols for Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of CBL0137, a promising anti-cancer agent, in various xenograft models. Detailed protocols for key experiments are provided to facilitate the replication and further exploration of this compound's therapeutic potential.
Mechanism of Action at a Glance
This compound is a small molecule that targets the Facilitates Chromatin Transcription (FACT) complex, a critical player in chromatin remodeling and transcription. By inhibiting FACT, this compound simultaneously activates the p53 tumor suppressor pathway and inhibits the pro-survival NF-κB signaling pathway. This dual mechanism of action makes it an attractive candidate for treating a wide range of malignancies, including those resistant to conventional therapies.
Summary of In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity in a variety of preclinical xenograft models, both as a monotherapy and in combination with other anti-cancer agents. The following tables summarize the quantitative data from these studies.
Table 1: Efficacy of this compound Monotherapy in Xenograft Models
| Cancer Type | Xenograft Model | Treatment Protocol | Key Findings |
| Glioblastoma | Orthotopic U87MG | 80 mg/kg this compound, single intravenous dose 7 days post-inoculation | Significantly increased median survival over control (p < 0.0001). |
| Glioblastoma | Orthotopic A1207 | This compound (dose not specified), single intravenous dose 14 days post-inoculation | Significantly increased median survival over control (p < 0.01). |
| Glioblastoma | Orthotopic U87MG and A1207 | 70 mg/kg this compound, intravenous, every 4th day for 4 weeks | Significantly increased survival in both models. |
| Pancreatic Cancer | Patient-Derived Xenograft (PDX) #13590 | 80-90 mg/kg this compound, intravenous, once per week for up to 4 weeks | Modest tumor growth inhibition. |
Table 2: Efficacy of this compound Combination Therapy in Xenograft Models
| Cancer Type | Xenograft Model | Combination Treatment | Key Findings |
| Glioblastoma | Orthotopic GBM3691 | This compound + Radiation | Increased median survival to 48.5 days vs. 34.5 days for vehicle and 44.5 days for radiation alone. |
| Glioblastoma | Orthotopic U87MG | This compound + Temozolomide | Trend towards significantly increased survival over TMZ monotherapy. |
| Neuroblastoma | Subcutaneous BE(2)-C | 60 mg/kg this compound (intravenous, every 4 days) + 5 mg/kg Panobinostat (intraperitoneal, daily for 7 days) | Significantly delayed cancer progression. |
| Small Cell Lung Cancer | H82 Xenograft | This compound + Cisplatin (1:1 molar ratio) | Delayed tumor growth for 30 days and prolonged survival by more than 10 days. |
| Pancreatic Cancer | PDX #13756 | 80-90 mg/kg this compound (intravenous, once per week) + 40 mg/kg Gemcitabine (intraperitoneal, every 4th day) | Increased median survival time from 54 days (gemcitabine alone) to 78 days. |
Experimental Protocols
The following are detailed protocols for establishing xenograft models and administering this compound, based on the cited literature.
Protocol 1: Subcutaneous Xenograft Model Establishment
This protocol provides a general framework for establishing subcutaneous xenograft tumors.
Materials:
-
Cancer cell line of interest
-
Sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional, recommended for some cell lines)
-
4-6 week old immunodeficient mice (e.g., nude, SCID, or NSG)
-
1-cc syringes with 27- or 30-gauge needles
-
Sterile surgical instruments
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Harvest cells using trypsin-EDTA and wash twice with sterile PBS or HBSS.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Resuspend the cell pellet in cold PBS or HBSS to the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL).
-
If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.
-
-
Animal Preparation:
-
Allow mice to acclimatize for at least 3-5 days before the procedure.
-
Anesthetize the mouse using an approved anesthetic protocol.
-
Shave and sterilize the injection site on the flank of the mouse.
-
-
Tumor Cell Implantation:
-
Draw the cell suspension into a 1-cc syringe.
-
Gently lift the skin on the flank and insert the needle subcutaneously.
-
Slowly inject the cell suspension (typically 100-200 µL) to form a small bleb.
-
Slowly withdraw the needle to prevent leakage.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.
-
Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 50-100 mm³).
-
Protocol 2: Orthotopic Glioblastoma Xenograft Model
This protocol is adapted from studies using U87MG and A1207 glioblastoma cell lines.
Materials:
-
Glioblastoma cell line (e.g., U87MG, A1207)
-
Stereotactic frame for small animals
-
Micro-syringe (e.g., Hamilton syringe)
-
Anesthetic and analgesics
-
Surgical drill
Procedure:
-
Cell Preparation: Prepare glioblastoma cells as described in Protocol 1.
-
Animal Preparation and Surgery:
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a surgical drill, create a small burr hole at the desired stereotactic coordinates for the striatum.
-
-
Intracranial Injection:
-
Slowly lower the micro-syringe needle through the burr hole to the target depth.
-
Inject a small volume of the cell suspension (e.g., 2-5 µL containing 1 x 10^5 to 2.5 x 10^5 cells) over several minutes.
-
Slowly retract the needle and suture the scalp incision.
-
-
Post-Operative Care and Monitoring:
-
Administer analgesics as per institutional guidelines.
-
Monitor the mice for neurological symptoms and weight loss.
-
Treatment can be initiated at various time points post-inoculation (e.g., day 1, 7, or 14).
-
Protocol 3: this compound Formulation and Administration
Formulation:
-
Intravenous (i.v.) Administration: Dissolve this compound in 50 mg/mL Captisol.
-
Oral (p.o.) Administration: this compound can be administered in drinking water at a concentration of 0.13 mg/mL, which corresponds to approximately 20 mg/kg/day.
Administration:
-
Intravenous Injection: Administer the formulated this compound solution via the tail vein.
-
Oral Gavage: For precise oral dosing, administer the solution directly into the stomach using an animal feeding needle.
-
Drinking Water: Provide the this compound solution as the sole source of drinking water. Prepare fresh solutions regularly.
Visualizing Experimental Processes and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed signaling pathway of this compound.
Application Notes and Protocols for CBL0137 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBL0137 is a small molecule anticancer agent that functions as an inhibitor of the Facilitates Chromatin Transcription (FACT) complex.[1][2] The FACT complex, composed of SSRP1 and SPT16 subunits, is crucial for chromatin remodeling during transcription, replication, and DNA repair.[3][4] By targeting FACT, this compound disrupts these fundamental cellular processes in cancer cells, leading to the activation of the tumor suppressor p53 and the inhibition of the pro-survival NF-κB signaling pathway.[1][2][3][4] These actions collectively induce apoptosis and suppress tumor growth.[2][5] This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture experiments, including effective concentrations in various cancer cell lines and methodologies for key experimental assays.
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted mechanism of action. Its primary target is the FACT histone chaperone, which becomes trapped on chromatin upon this compound binding.[4] This sequestration of FACT leads to two major downstream effects:
-
p53 Activation: The chromatin trapping of FACT triggers a casein kinase 2 (CK2)-dependent phosphorylation and activation of p53, a critical tumor suppressor protein that orchestrates cell cycle arrest and apoptosis in response to cellular stress.[1][4]
-
NF-κB Inhibition: this compound-mediated inactivation of FACT inhibits NF-κB-dependent transcription.[2][3][4] NF-κB is a key transcription factor that promotes cancer cell survival, proliferation, and inflammation.
Beyond its effects on p53 and NF-κB, this compound has been shown to modulate other critical signaling pathways implicated in cancer, including the NOTCH1, Heat Shock Factor 1 (HSF1), and WNT pathways.[1][6]
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound can vary depending on the cancer cell line and the duration of treatment. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and other effective doses for various cancer types.
Table 1: IC50 Values of this compound in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| CCRF-SB | Acute Lymphoblastic Leukemia | 0.41 - 1.60 |
| KG-1 | Acute Myeloid Leukemia | 0.41 - 1.60 |
| WEHI-3 | Acute Myeloid Leukemia | 0.41 - 1.60 |
| RPMI-8226 | Multiple Myeloma | 0.41 - 1.60 |
| NCI-H929 | Multiple Myeloma | 0.41 - 1.60 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.41 - 1.60 |
| K562 | Chronic Myeloid Leukemia | 0.41 - 1.60 |
| THP-1 | Acute Monocytic Leukemia | 0.41 - 1.60 |
Data sourced from a study on hematological malignancies, which reported a general IC50 range of 0.41 to 1.60 μM for the listed cell lines.[5]
Table 2: Effective Concentrations of this compound in Solid Tumor Cell Lines
| Cell Line | Cancer Type | Effective Concentration (µM) | Observed Effect |
| HCT116 | Colorectal Cancer | 0.075 - 1.2 | Reduced cell viability after 72 hours. |
| HT29 | Colorectal Cancer | 0.075 - 1.2 | Reduced cell viability after 72 hours. |
| SW480 | Colorectal Cancer | 0.075 - 1.2 | Reduced cell viability after 72 hours. |
| CaCo2 | Colorectal Cancer | 0.075 - 1.2 | Reduced cell viability after 72 hours. |
| MC-38 | Murine Colon Adenocarcinoma | 0.075 - 1.2 | Reduced cell viability after 72 hours. |
| A1207 | Glioblastoma | 0.6 and 2.0 | Significant increase in p53. |
| U87MG | Glioblastoma | 0.6 and 2.0 | Significant increase in p53. |
| A-673 | Ewing's Sarcoma | 1 | Substantial reduction in cell proliferation and induction of apoptosis. |
| SK-N-MC | Ewing's Sarcoma | 1 | Substantial reduction in cell proliferation and induction of apoptosis. |
| MiaPaCa-2 | Pancreatic Cancer | > 2.5 | Complete absence of living cells. |
| PANC-1 | Pancreatic Cancer | > 2.5 | Complete absence of living cells. |
| HeLa TI | Cervical Cancer | 0.6 and 1.2 | Decrease in BRD2, BRD3, and DNMT3A expression. |
Experimental Protocols
Stock Solution Preparation
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For in vitro experiments, a stock solution of 20 mM in DMSO is common.[7] This stock should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 20 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0.1 to 10 µM.[8]
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[8]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 µM) for 24 hours.[5][8] Include a vehicle control.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 24 hours.[5][8]
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 0.5 - 3 µM) for 24 hours.[8] Include a vehicle control.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Analyze the cells by flow cytometry within 1 hour of staining. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Visualization of Signaling Pathways and Workflows
To better understand the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound.
Caption: Workflow for a cell viability (MTT) assay.
Caption: Workflow for an apoptosis assay using Annexin V/PI staining.
References
- 1. Frontiers | Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anticancer drug candidate this compound, which inhibits histone chaperone FACT, is efficacious in preclinical orthotopic models of temozolomide-responsive and -resistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. FACT inhibitor this compound, administered in an optimized schedule, potentiates radiation therapy for glioblastoma by suppressing DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Features of Curaxin this compound on Hematological Malignancies In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Routes of Administration for CBL0137 in Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the routes of administration for the investigational anti-cancer agent CBL0137 in preclinical research settings. The information compiled herein is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of this novel compound.
Introduction to this compound
This compound is a small molecule belonging to the curaxin family of compounds. Its primary mechanism of action involves the inhibition of the Facilitates Chromatin Transcription (FACT) complex, a critical regulator of chromatin remodeling.[1][2] By targeting FACT, this compound can simultaneously activate the tumor suppressor p53 and inhibit the pro-survival NF-κB signaling pathway, leading to apoptosis in cancer cells.[1][2][3] Preclinical studies have demonstrated its potential in a variety of cancer models, including pancreatic cancer, neuroblastoma, leukemia, and glioblastoma.[4][5][6][7]
Routes of Administration in Preclinical Models
Preclinical evaluation of this compound has utilized several routes of administration to establish its therapeutic potential. The choice of administration route often depends on the specific tumor model, the experimental objectives, and the formulation of the compound. The most commonly reported routes are intravenous, oral, and intraperitoneal injection.
Summary of Administration Routes and Dosages
The following table summarizes the various routes of administration, dosages, and experimental models reported in preclinical studies of this compound.
| Route of Administration | Animal Model | Cancer Type | Dosage | Dosing Schedule | Vehicle/Formulation | Reference(s) |
| Intravenous (i.v.) | SCID Mice | Pancreatic Cancer (PDX) | 50-90 mg/kg | Once per week for 4 weeks | Not specified | [4] |
| Athymic Nude Mice | Pancreatic Cancer (Orthotopic) | 90 mg/kg | Once per week for 4 weeks | Not specified | [4] | |
| Mice | Acute Myeloid Leukemia | 50 mg/kg | Every two days | Not specified | [8] | |
| Mice | Neuroblastoma (Xenograft) | 60 mg/kg | Every four days for 8 doses | 50 mg/mL Captisol | [5] | |
| BALB/c or SCID Mice | Colon Carcinoma | 50 mg/kg or 90 mg/kg | Three doses, each separated by 4 days or two doses separated by 7 days | 5% dextrose | [9] | |
| Mice | KMT2A-r Acute Lymphoblastic Leukemia (PDX) | 45 mg/kg | Twice a week for three weeks | 5% dextrose | [6] | |
| Nude Mice | Neuroblastoma (Xenograft) | Not specified | Not specified | Not specified | [10] | |
| Nude Mice | Glioblastoma (Orthotopic) | 70 mg/kg | Three doses, every 4 days | Not specified | [7] | |
| SCID Mice | Pediatric Solid Tumors (Xenograft) | 50 mg/kg | Weekly for 4 weeks | Not specified | [11] | |
| Oral (p.o.) | Mice | Pancreatic Cancer (PDX) | Not specified | Not specified | Not specified | [4] |
| Mice | MLL-AF9;NRasG12D Acute Myeloid Leukemia | 60 mg/kg | Twice a week for two weeks | Gavage | [6] | |
| TH-MYCN Mice | Neuroblastoma | Not specified | Not specified | Not specified | [10] | |
| Nude Mice | Glioblastoma (Orthotopic) | 25 mg/kg | Daily for 8 days | Gavage | [7] | |
| Mice | Colon, Renal Cell Carcinoma, Melanoma, Pancreatic Cancer (Xenografts) | 30 mg/kg | 5 days on/2 days off | Gavage | [12] | |
| Intraperitoneal (i.p.) | Mice | In combination with Gemcitabine for Pancreatic Cancer | Gemcitabine: 40 mg/kg | Every 4th day | Not specified | [4] |
| Mice | In combination with Panobinostat for Neuroblastoma | Panobinostat: 5 mg/kg/day | For 7 days | 5% PEG400 and 5% Tween80 in saline | [5] | |
| Mice | In combination with Panobinostat for Leukemia | Panobinostat: 5 or 7.5 mg/kg | Five days/week for two or three weeks | 5% dextrose | [6] |
Experimental Protocols
The following sections provide detailed methodologies for the key routes of administration of this compound in preclinical studies.
Intravenous (i.v.) Administration Protocol
This protocol is a generalized procedure based on multiple preclinical studies.[4][5][9][11]
Materials:
-
This compound
-
Vehicle (e.g., 5% dextrose in water, 50 mg/mL Captisol)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal restrainer
-
Warming lamp or pad (optional, for tail vein dilation)
Procedure:
-
Preparation of Dosing Solution:
-
Aseptically prepare the this compound solution in the chosen vehicle at the desired concentration. Ensure complete dissolution. For example, to achieve a 60 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 12 mg/mL.
-
-
Animal Preparation:
-
Weigh the animal to determine the precise volume of the dosing solution to be administered.
-
Place the animal in a suitable restrainer to immobilize it and expose the tail.
-
If necessary, warm the tail using a warming lamp or pad to dilate the lateral tail veins, making them more visible and accessible for injection.
-
-
Injection:
-
Swab the tail with an appropriate antiseptic (e.g., 70% ethanol).
-
Using a sterile syringe with a fine-gauge needle, carefully insert the needle into one of the lateral tail veins at a shallow angle.
-
Slowly inject the calculated volume of the this compound solution.
-
Observe for any signs of extravasation (swelling at the injection site). If this occurs, withdraw the needle and attempt the injection in a more proximal location on the same or opposite vein.
-
-
Post-Injection Monitoring:
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Oral Gavage (p.o.) Protocol
This protocol is a generalized procedure for oral administration of this compound.[6][7]
Materials:
-
This compound
-
Vehicle suitable for oral administration
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the this compound suspension or solution in the chosen vehicle at the desired concentration.
-
-
Animal Preparation:
-
Weigh the animal to calculate the correct volume for administration.
-
Gently but firmly restrain the animal to prevent movement.
-
-
Gavage:
-
Attach the gavage needle to the syringe containing the dosing solution.
-
Carefully insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus into the stomach. Ensure the needle does not enter the trachea.
-
Slowly administer the calculated volume of the this compound formulation.
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound's anti-cancer activity stems from its ability to intercalate into DNA, which leads to the trapping of the FACT complex.[2] This action triggers a cascade of downstream effects, including the activation of p53 and the suppression of NF-κB and HSF-1 pathways.[1][4]
Caption: Simplified signaling pathway of this compound's anti-cancer activity.
General Preclinical Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in a xenograft mouse model.
Caption: Standard workflow for preclinical evaluation of this compound in vivo.
Conclusion
The preclinical development of this compound has been supported by extensive in vivo studies utilizing various routes of administration. Intravenous and oral routes have been successfully employed to demonstrate the compound's anti-tumor efficacy in a range of cancer models. The protocols and data presented in these application notes provide a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound. Careful consideration of the tumor model, experimental goals, and compound formulation is crucial for selecting the most appropriate administration route and dosing regimen.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms [frontiersin.org]
- 3. Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curaxin this compound eradicates drug resistant cancer stem cells and potentiates efficacy of gemcitabine in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual targeting of chromatin stability by the curaxin this compound and histone deacetylase inhibitor panobinostat shows significant preclinical efficacy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Combination of Curaxin this compound and Histone Deacetylase Inhibitor Panobinostat Delays KMT2A-Rearranged Leukemia Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer drug candidate this compound, which inhibits histone chaperone FACT, is efficacious in preclinical orthotopic models of temozolomide-responsive and -resistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Stimulation of an anti-tumor immune response with “chromatin-damaging” therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Initial Testing (Stage 1) of the Curaxin this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Western Blot Analysis of FACT Subunits Following CBL0137 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBL0137 is a small molecule anticancer agent that functions by targeting the Facilitates Chromatin Transcription (FACT) complex.[1] The FACT complex, a heterodimer composed of Suppressor of Ty 16 (SPT16) and Structure-Specific Recognition Protein 1 (SSRP1), is a crucial histone chaperone involved in chromatin remodeling during transcription, replication, and DNA repair.[1][2] In many cancer cells, the expression of FACT subunits is elevated. This compound intercalates into DNA, leading to the "trapping" of the FACT complex on chromatin. This sequestration inhibits FACT's function, resulting in the downregulation of oncogenic signaling pathways, such as NF-κB, and the activation of tumor suppressor pathways, like p53. This application note provides detailed protocols for performing Western blot analysis to assess the effect of this compound on the subcellular localization of FACT subunits, a key indicator of its mechanism of action.
Data Presentation: Quantitative Analysis of FACT Subunit Redistribution
Treatment with this compound induces a dose-dependent redistribution of the FACT subunits, SPT16 and SSRP1, from the soluble nuclear fraction to the chromatin-bound fraction. This phenomenon, known as "chromatin trapping," can be quantified by Western blot analysis of fractionated cell lysates. The following tables summarize representative quantitative data from studies analyzing the effects of this compound on FACT subunit levels.
Table 1: Dose-Dependent Decrease of Soluble SSRP1 in A1207 Glioblastoma Cells after 1-hour this compound Treatment
| This compound Concentration (µM) | Relative SSRP1 Level in Soluble Fraction (Normalized to Control) |
| 0 | 1.00 |
| 0.2 | ~1.00 |
| 0.4 | ~0.90 |
| 0.8 | ~0.40 |
| 1.6 | ~0.10 |
| 3.2 | <0.10 |
Data are estimated from densitometric analysis of Western blots and presented as a fraction of the untreated control. Actual values may vary depending on experimental conditions.
Table 2: Dose-Dependent Increase of Chromatin-Bound SSRP1 in A1207 Glioblastoma Cells after 1-hour this compound Treatment
| This compound Concentration (µM) | Relative SSRP1 Level in Chromatin Fraction (Normalized to Control) |
| 0 | 1.00 |
| 0.2 | ~1.10 |
| 0.4 | ~1.25 |
| 0.8 | ~1.50 |
| 1.6 | ~1.75 |
| 3.2 | >2.00 |
Data are estimated from densitometric analysis of Western blots and presented as a fold change relative to the untreated control. Actual values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., glioblastoma, medulloblastoma, or other FACT-expressing lines) in appropriate cell culture dishes or plates. Allow the cells to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.2 µM to 5 µM).
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the cells for the desired time period (e.g., 1, 6, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Cellular Fractionation to Isolate Soluble and Chromatin-Bound Proteins
This protocol is adapted from established methods for subcellular fractionation.
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cytoplasmic Lysis Buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5% NP-40, and protease inhibitors)
-
Nuclear Lysis Buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors)
-
Chromatin Lysis Buffer (e.g., RIPA buffer or a high-salt buffer with sonication)
Procedure:
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS.
-
Cytoplasmic Lysis: Add ice-cold Cytoplasmic Lysis Buffer to the cells. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube. Incubate on ice for 10-15 minutes.
-
Isolation of Nuclei: Centrifuge the lysate at a low speed (e.g., 1,500 x g) for 5 minutes at 4°C. The supernatant contains the cytoplasmic fraction (soluble proteins). Carefully collect the supernatant.
-
Nuclear Lysis: Resuspend the nuclear pellet in ice-cold Nuclear Lysis Buffer. Incubate on ice for 30 minutes with intermittent vortexing.
-
Isolation of Soluble Nuclear and Chromatin Fractions: Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble nuclear proteins. The pellet contains the chromatin-bound proteins.
-
Chromatin Solubilization: Resuspend the chromatin pellet in Chromatin Lysis Buffer and sonicate briefly to shear the DNA and solubilize the proteins.
-
Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).
Protocol 3: Western Blot Analysis of FACT Subunits
-
Sample Preparation: Mix equal amounts of protein from each fraction with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for SPT16 and SSRP1 overnight at 4°C with gentle agitation. Recommended antibodies and starting dilutions are provided in Table 3.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the levels of SPT16 and SSRP1 to a loading control (e.g., Histone H3 for the chromatin fraction and GAPDH or β-actin for the soluble fraction).
Table 3: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Recommended Antibody | Starting Dilution |
| SSRP1 | Mouse monoclonal [10D7] | 1:1000 |
| SPT16 | Rabbit monoclonal (D7I2K) #12191 | 1:1000 |
| Histone H3 | Rabbit polyclonal | 1:1000 |
| GAPDH | Rabbit monoclonal | 1:1000 |
| β-actin | Mouse monoclonal | 1:5000 |
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis of FACT subunits after this compound treatment.
Caption: Signaling pathway of this compound-mediated FACT inhibition and its downstream effects.
References
- 1. Histone chaperone FACT Complex inhibitor this compound interferes with DNA damage repair and enhances sensitivity of Medulloblastoma to chemotherapy and radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complex mutual regulation of facilitates chromatin transcription (FACT) subunits on both mRNA and protein levels in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing CBL0137 Cytotoxicity with Colony Formation Assays
Introduction
CBL0137 is a novel anti-cancer agent that functions as a small molecule inhibitor of the FACT (Facilitates Chromatin Transcription) complex.[1][2] The FACT complex, comprising subunits SSRP1 and SPT16, is a crucial histone chaperone involved in chromatin remodeling during transcription, replication, and DNA repair.[3][4][5] In many cancer cells, FACT is overexpressed, correlating with increased tumor aggressiveness and poor prognosis.[5][6] this compound exerts its anti-neoplastic activity by binding to and sequestering the FACT complex on chromatin, leading to the modulation of key signaling pathways, including the activation of the tumor suppressor p53 and inhibition of the pro-survival transcription factor NF-κB.[3][7][8]
Assessing the long-term cytotoxic and cytostatic effects of compounds like this compound is critical in pre-clinical drug development. The colony formation assay, or clonogenic assay, is the gold standard for evaluating the ability of a single cell to undergo sustained proliferation and form a colony (a cluster of at least 50 cells).[9] Unlike short-term viability assays that measure immediate metabolic activity, the colony formation assay provides a more stringent assessment of reproductive cell death, making it an ideal tool to determine the long-term efficacy of this compound.[10]
These application notes provide a detailed overview of the mechanism of this compound and comprehensive protocols for using 2D and 3D colony formation assays to quantify its cytotoxic effects on cancer cells.
Mechanism of Action of this compound
This compound's primary mechanism involves the functional inactivation of the FACT complex.[3] By binding to DNA, this compound traps FACT in chromatin, which obstructs its chaperone activity.[3] This disruption leads to several downstream anti-cancer effects:
-
p53 Activation: Trapping of FACT leads to casein kinase 2 (CK2)-dependent phosphorylation and activation of p53, a critical tumor suppressor protein that can induce apoptosis and cell cycle arrest.[3]
-
NF-κB Inhibition: The function of NF-κB, a key transcription factor in inflammation, anti-apoptosis, and cell proliferation, is dependent on FACT. This compound-mediated FACT inhibition blocks NF-κB-dependent transcription.[3][6]
-
HSF1 Inhibition: this compound can suppress the Heat Shock Factor 1 (HSF1) pathway, which is involved in cellular stress responses and is often exploited by cancer cells for survival.[7]
-
Modulation of Other Pathways: this compound has also been shown to affect other critical cancer-related pathways, including the inhibition of Wnt/β-catenin and MYCN signaling and the activation of the NOTCH1 pathway.[11][12]
Quantitative Cytotoxicity Data for this compound
This compound has demonstrated potent cytotoxic activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The table below summarizes reported IC50 values for this compound in various hematological malignancy cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| NCI-H929 | Multiple Myeloma (MM) | 0.41 |
| WEHI-3 | Murine Acute Myeloid Leukemia (AML) | 0.46 |
| KG-1 | Acute Myeloid Leukemia (AML) | 0.47 |
| THP-1 | Acute Myeloid Leukemia (AML) | 0.81 |
| RPMI-8226 | Multiple Myeloma (MM) | 0.84 |
| CCRF-SB | Acute Lymphoblastic Leukemia (ALL) | 1.10 |
| K562 | Chronic Myeloid Leukemia (CML) | 1.30 |
| CCRF-CEM | Acute Lymphoblastic Leukemia (ALL) | 1.60 |
| Table 1: Cytotoxic activity of this compound against various hematological cancer cell lines as determined by MTT assay. Data sourced from[13]. |
Experimental Workflow: Colony Formation Assay
The general workflow for assessing this compound cytotoxicity using a colony formation assay involves seeding cells at a low density, treating them with the compound, allowing sufficient time for colonies to form, and then staining and quantifying the colonies to determine the surviving fraction.
Protocol 1: 2D Colony Formation Assay (Adherent Cells)
This protocol is adapted for adherent cancer cell lines to assess the long-term cytotoxic effects of this compound.
Objective: To determine the dose-dependent effect of this compound on the clonogenic survival of adherent cancer cells.
Materials and Reagents:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
6-well tissue culture plates
-
Fixation solution (e.g., 10% neutral buffered formalin)[10]
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
Sterile water
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete culture medium and prepare a single-cell suspension by gentle pipetting.
-
Determine the viable cell count using a hemocytometer and trypan blue exclusion.
-
-
Cell Seeding:
-
Based on the cell line's growth rate and plating efficiency (to be determined in a preliminary experiment), seed a low number of cells (e.g., 200-1000 cells) into each well of a 6-well plate containing 2 mL of complete medium.
-
Gently swirl the plate to ensure even distribution and incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final solvent concentration is consistent across all wells (typically <0.1%) and include a vehicle-only control.
-
Carefully replace the medium in each well with medium containing the appropriate concentration of this compound or vehicle control.
-
-
Incubation:
-
Colony Fixation and Staining:
-
Carefully aspirate the medium from each well.
-
Gently wash the wells once with 2 mL of PBS.[14]
-
Add 1 mL of fixation solution to each well and incubate at room temperature for 10-15 minutes.[9]
-
Remove the fixation solution and add 1 mL of 0.5% crystal violet staining solution. Incubate at room temperature for at least 20 minutes (can be longer for clearer staining).[9]
-
Carefully remove the crystal violet solution. Gently rinse the wells with tap water until the background is clear and only the colonies remain stained.[14]
-
Allow the plates to air-dry completely.
-
Data Analysis:
-
Colony Counting: Count the number of colonies (defined as >50 cells) in each well. This can be done manually using a microscope or through automated image analysis.[15]
-
Calculate Plating Efficiency (PE):
-
PE = (Number of colonies counted in control wells / Number of cells seeded in control wells) x 100%
-
-
Calculate Surviving Fraction (SF):
-
SF = (Number of colonies counted after treatment) / (Number of cells seeded x (PE / 100))
-
-
Dose-Response Curve: Plot the Surviving Fraction as a function of this compound concentration to visualize the dose-dependent cytotoxicity.
Protocol 2: 3D Soft Agar Colony Formation Assay
This assay measures anchorage-independent growth, a hallmark of malignant transformation, and is considered a more stringent test for anti-cancer drug efficacy.[16]
Objective: To determine the effect of this compound on the anchorage-independent growth of cancer cells.
Materials and Reagents:
-
All materials from Protocol 1
-
Agarose, DNA grade
-
2X complete culture medium (prepared at double the normal concentration of serum and supplements)[16]
Procedure:
-
Preparation of Agar Layers:
-
Base Layer (0.5% - 0.8% Agar):
-
Prepare a 1% to 1.6% agar solution in sterile water and melt it in a microwave. Cool to 40°C in a water bath.[16]
-
Warm an equal volume of 2X complete medium to 40°C.
-
Mix the agar solution and 2X medium in equal volumes to create the final base agar solution.
-
Quickly add 1.5 mL of this mixture to each well of a 6-well plate and allow it to solidify at room temperature for at least 20 minutes.[16]
-
-
Top Layer (0.3% - 0.4% Agar with Cells):
-
Prepare a 0.6% to 0.8% agar solution, melt, and cool to 40°C.
-
Prepare a single-cell suspension of the desired number of cells (e.g., 1,000-10,000 cells/well) in 2X complete medium containing the desired concentrations of this compound or vehicle control. Keep this suspension at 37°C.
-
Mix the cell suspension and the 0.6%-0.8% agar solution in equal volumes.
-
Immediately plate 1.5 mL of this top agar/cell mixture onto the solidified base layer.[16]
-
-
-
Incubation:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C, 5% CO₂ for 2 to 4 weeks.
-
Feed the cells twice a week by adding 200-300 µL of fresh complete medium (containing this compound or vehicle) on top of the agar to prevent it from drying out.[16]
-
-
Colony Staining and Counting:
-
After the incubation period, colonies can be visualized and counted directly using a microscope.
-
Alternatively, for permanent staining, overlay the agar with 0.5 mL of a staining solution (e.g., 0.005% Crystal Violet or MTT) and incubate for 1-2 hours before counting.
-
Data Analysis:
-
Count the number of colonies in each well.
-
Calculate the percentage of colony inhibition relative to the vehicle control for each this compound concentration.
-
Plot the percentage of inhibition as a function of this compound concentration.
Conclusion
The colony formation assay is a robust and highly relevant method for evaluating the long-term cytotoxic potential of the FACT inhibitor this compound. By measuring the ability of single cells to maintain their reproductive integrity after drug exposure, this technique provides crucial data for pre-clinical assessment. The detailed protocols provided herein for both 2D and 3D clonogenic assays offer researchers a reliable framework to quantify the dose-dependent anti-proliferative effects of this compound and to further investigate its promise as a therapeutic agent for a variety of cancers.
References
- 1. Insights into the Mechanism of Curaxin this compound Epigenetic Activity: The Induction of DNA Demethylation and the Suppression of BET Family Proteins [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Anticancer drug candidate this compound, which inhibits histone chaperone FACT, is efficacious in preclinical orthotopic models of temozolomide-responsive and -resistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Curaxin this compound eradicates drug resistant cancer stem cells and potentiates efficacy of gemcitabine in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Clonogenic Assay [bio-protocol.org]
- 10. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Targeting Features of Curaxin this compound on Hematological Malignancies In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 16. artscimedia.case.edu [artscimedia.case.edu]
Application Notes and Protocols for CBL0137 in Orthotopic Glioblastoma Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite a multimodal treatment approach of surgery, radiation, and chemotherapy. A subpopulation of glioma stem cells (GSCs) is thought to contribute to therapeutic resistance and tumor recurrence. CBL0137 is a small molecule anticancer agent that has shown promise in preclinical models of glioblastoma. These application notes provide a comprehensive overview of the use of this compound in orthotopic glioblastoma mouse models, including its mechanism of action, efficacy data, and detailed experimental protocols.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the Facilitates Chromatin Transcription (FACT) complex.[1][2] The FACT complex, composed of SSRP1 and SPT16, is a histone chaperone that plays a crucial role in DNA replication, repair, and transcription by destabilizing nucleosomes.[3] In cancer cells, particularly glioblastoma, FACT is often overexpressed.[3]
This compound intercalates into DNA, trapping the FACT complex on chromatin.[4][5] This sequestration of FACT leads to several downstream anti-tumor effects:
-
p53 Activation: By trapping FACT, this compound facilitates the phosphorylation of p53 at serine 392, leading to its activation.[4][5] Activated p53 can then induce apoptosis and cell cycle arrest in tumor cells.[3]
-
NF-κB Inhibition: this compound-mediated FACT inhibition prevents the transcription of NF-κB target genes, which are involved in promoting cell survival and inflammation.[3]
-
Targeting Cancer Stem Cells: this compound has been shown to preferentially target glioblastoma stem cells by inhibiting their self-renewal capacity.[5] This is potentially mediated through the activation of the NOTCH1 signaling pathway.
Signaling Pathway of this compound in Glioblastoma
Caption: this compound mechanism of action in glioblastoma.
Efficacy in Orthotopic Glioblastoma Mouse Models
This compound has demonstrated significant efficacy in increasing the survival of mice bearing orthotopic glioblastoma xenografts, both as a monotherapy and in combination with standard-of-care treatments like radiation and temozolomide (TMZ).
Monotherapy
| Cell Line | Mouse Strain | This compound Dose and Schedule | Median Survival (Control) | Median Survival (this compound) | Significance |
| U87MG | Nude | 80 mg/kg, single dose | Not specified | Significantly increased | p < 0.0001[4] |
| A1207 | Nude | Not specified | Not specified | Significantly increased | p < 0.01[4] |
| GBM3691 | Not specified | 70 mg/kg, q7 days x 4 | 34.5 days | 35 days | Not significant[6] |
Combination Therapy with Radiation
| Cell Line | Mouse Strain | Treatment | Median Survival | Significance vs. Control | Significance vs. Monotherapy |
| U87MG | Nude | Vehicle | Not specified | - | - |
| This compound (80 mg/kg, single dose) | Increased | p < 0.0001 | - | ||
| Radiation (8Gy, single dose) | Not significantly increased | Not significant | - | ||
| This compound + Radiation | Further increased | p < 0.0001 | Not significant vs. This compound alone[4] | ||
| GBM1016 | Not specified | Vehicle | 35.5 days | - | - |
| This compound (70 mg/kg, q7 days x 4) | 37 days | Not significant | - | ||
| Radiation (2.5Gy, q7 days x 4) | 48 days | Significant | - | ||
| This compound + Radiation | 60 days | Significant | Significant[6] | ||
| GBM3691 | Not specified | Vehicle | 34.5 days | - | - |
| This compound (70 mg/kg, q7 days x 4) | 35 days | Not significant | - | ||
| Radiation (2.5Gy, q7 days x 4) | 44.5 days | Significant | - | ||
| This compound + Radiation | 48.5 days | Significant | Significant[6] |
Experimental Protocols
Experimental Workflow for Orthotopic Glioblastoma Model and this compound Treatment
Caption: Workflow for this compound studies in orthotopic GBM models.
Protocol 1: Establishment of Orthotopic Glioblastoma Mouse Model
Materials:
-
Glioblastoma cell line (e.g., U87MG, A1207)
-
Cell culture medium (e.g., MEM with 10% FBS)
-
6- to 8-week-old immunodeficient mice (e.g., athymic nude mice)
-
Stereotactic frame
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Hamilton syringe with a 26-gauge needle
-
Surgical tools
-
Bone wax
Procedure:
-
Cell Preparation: Culture glioblastoma cells to 80-90% confluency. On the day of surgery, harvest the cells and resuspend them in a sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^5 cells/µL. Keep the cell suspension on ice.
-
Anesthesia and Stereotactic Mounting: Anesthetize the mouse and securely mount it in a stereotactic frame. Apply ophthalmic ointment to prevent eye dryness.
-
Surgical Incision and Craniotomy: Make a midline incision on the scalp to expose the skull. Using a dental drill, create a small burr hole at the desired coordinates. For the striatum, typical coordinates are 2 mm lateral and 1 mm anterior to the bregma.
-
Cell Injection: Slowly lower the Hamilton syringe to a depth of 3 mm from the dura. Inject 2-5 µL of the cell suspension over 2-5 minutes. Leave the needle in place for an additional 5 minutes to prevent reflux, then slowly withdraw it.
-
Closure: Seal the burr hole with bone wax and suture the scalp incision.
-
Post-operative Care: Administer analgesics as required and monitor the mice for recovery.
Protocol 2: Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 5% dextrose in water or Captisol-based vehicle)
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in the appropriate vehicle to the desired concentration.
-
Administration: this compound can be administered via various routes, including intravenous (i.v.) or retro-orbital injection.
Protocol 3: Western Blot Analysis for FACT and p53
Materials:
-
Tumor tissue or cultured cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-SSRP1, anti-SPT16, anti-p53, anti-phospho-p53 Ser392)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction: Lyse cells or homogenized tumor tissue in RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using a chemiluminescence detection system.
Protocol 4: Immunohistochemistry for Ki67
Materials:
-
Paraffin-embedded brain tissue sections
-
Citrate buffer for antigen retrieval
-
Primary antibody (anti-Ki67)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced antigen retrieval in citrate buffer.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Antibody Incubation: Incubate with the primary anti-Ki67 antibody.
-
Detection: Incubate with an HRP-conjugated secondary antibody, followed by the DAB substrate.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Analysis: Quantify the percentage of Ki67-positive cells to determine the proliferation index.
Protocol 5: Flow Cytometry for Glioblastoma Stem Cells (CD133+)
Materials:
-
Freshly dissociated tumor tissue or cultured neurospheres
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated anti-CD133 antibody
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the tumor tissue or neurospheres.
-
Staining: Resuspend the cells in FACS buffer and incubate with the anti-CD133 antibody or isotype control for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analysis: Gate on the viable cell population and determine the percentage of CD133-positive cells.
Conclusion
This compound is a promising therapeutic agent for glioblastoma that targets the FACT complex, leading to p53 activation, NF-κB inhibition, and the suppression of cancer stem cells. The protocols and data presented here provide a valuable resource for researchers investigating the preclinical efficacy and mechanism of action of this compound in orthotopic glioblastoma mouse models. These models are essential for advancing our understanding of this devastating disease and for the development of novel therapeutic strategies.
References
- 1. Isolation of Glioblastoma Stem Cells with Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The small molecule drug this compound increases the level of DNA damage and the efficacy of radiotherapy for glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. STEM-12. THE SMALL MOLECULE DRUG this compound INCREASES THE LEVEL OF DNA DAMAGE AND THE EFFICACY OF RADIOTHERAPY FOR GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating CBL0137: A Technical Guide to Solubility and Experimental Success
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of CBL0137, a potent anti-cancer agent. This document offers troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Summary of this compound Solubility
This compound is a crystalline solid with specific solubility characteristics that are crucial for successful in vitro and in vivo studies. While generally soluble in organic solvents, it is sparingly soluble in aqueous buffers.[1] Understanding these properties is the first step toward reliable and reproducible experimental outcomes.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents. Please note that solubility can be influenced by factors such as temperature, pH, and the purity of the compound and solvents.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | ~5 - 25 mg/mL[1][2][3] | ~14.86 - 74.31 mM[2] | Sonication is recommended to aid dissolution.[2] Use of fresh, anhydrous DMSO is advised as moisture can reduce solubility.[4][5] |
| DMF | ~5 mg/mL[1][3] | ~14.86 mM | - |
| Ethanol | ~2 mg/mL[1][3] | ~5.94 mM | - |
| Water | Insoluble[2] | - | Some sources describe it as "water soluble" in a broader chemical context, but for practical lab purposes, it is considered insoluble in aqueous solutions alone.[6][7] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[1][3] | ~1.49 mM | For maximum solubility in aqueous buffers, first dissolve this compound in DMF.[1] |
| In Vivo Formulation 1 | 2 mg/mL[2] | 5.94 mM[2] | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended.[2] |
| In Vivo Formulation 2 | 0.850 mg/mL[8] | 2.53 mM[8] | 5% DMSO + 95% Corn oil. |
Troubleshooting Guide & FAQs
This section addresses common questions and issues related to the handling and solubility of this compound.
Q1: My this compound is not dissolving properly in DMSO. What should I do?
A1: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Increase Sonication Time: Sonication is often recommended to aid the dissolution of this compound.[2] Ensure you are sonicating for a sufficient duration.
-
Gentle Warming: Gentle warming (e.g., to 60°C) can help increase solubility.[9] However, be cautious and monitor for any signs of compound degradation.
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of this compound.[4][5] Always use freshly opened, high-purity, anhydrous DMSO.
-
Check for Precipitates: After dissolution, visually inspect the solution for any particulates. If precipitation occurs upon standing, you may need to redissolve it before use.
Q2: Can I prepare an aqueous stock solution of this compound?
A2: It is not recommended to prepare a primary stock solution of this compound in water or aqueous buffers due to its poor solubility.[1][2] For experiments in aqueous media, it is best to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute it into your aqueous buffer or cell culture medium.[1]
Q3: How do I prepare this compound for cell-based assays?
A3: For cell culture experiments, a common practice is to prepare a high-concentration stock solution in DMSO (e.g., 10 mM). This stock can then be serially diluted to the final working concentration in the cell culture medium. When adding the DMSO stock to your aqueous medium, ensure rapid mixing to prevent precipitation. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: I see precipitation when I dilute my DMSO stock of this compound into my aqueous experimental buffer. How can I prevent this?
A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the 10 mM DMSO stock to 1 mM in DMSO first, and then add this to your aqueous buffer.[2]
-
Increase Final Volume: Diluting into a larger volume of aqueous buffer can help maintain the compound in solution.
-
Use of Surfactants or Co-solvents: For specific applications, the inclusion of a small amount of a biocompatible surfactant like Tween 80 or a co-solvent like PEG300 in your final formulation can improve solubility.[2]
Q5: What is the recommended procedure for preparing this compound for in vivo animal studies?
A5: For in vivo administration, this compound is typically formulated in a vehicle that enhances its solubility and bioavailability. A commonly used formulation consists of a mixture of DMSO, PEG300, Tween 80, and saline.[2] One specific protocol involves preparing a 2 mg/mL solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2] Another option for oral administration is a formulation with 5% DMSO and 95% corn oil.[8] It is crucial to ensure the final solution is clear and homogenous before administration.
Visualizing Experimental Workflows and Pathways
To further assist researchers, the following diagrams illustrate key processes related to this compound handling and its mechanism of action.
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Protocol for diluting this compound for aqueous experiments.
Caption: Simplified signaling pathway of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | NF-κB | p53 | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms [frontiersin.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Overcoming resistance to CBL0137 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with CBL0137.
I. Understanding the Mechanism of Action of this compound
This compound is a second-generation curaxin that exerts its anticancer effects through a multi-faceted mechanism, primarily by targeting the Facilitates Chromatin Transcription (FACT) complex .[1][2] The FACT complex, composed of the SSRP1 and SPT16 subunits, is a crucial histone chaperone involved in DNA transcription, replication, and repair.[3] It is overexpressed in many cancer types, making it an attractive therapeutic target.[2][4]
This compound intercalates into DNA, altering its structure and interfering with DNA-histone interactions.[5][6] This leads to the "trapping" of the FACT complex on chromatin, inhibiting its function.[2] The downstream consequences of FACT inhibition are profound and contribute to this compound's potent anti-tumor activity:
-
Simultaneous p53 Activation and NF-κB Inhibition: this compound was initially identified for its ability to activate the tumor suppressor p53 while concurrently inhibiting the pro-survival NF-κB signaling pathway.[3][7] This dual action promotes apoptosis and reduces inflammation and cell proliferation.[7]
-
Inhibition of Other Key Transcription Factors: this compound also suppresses the activity of Heat Shock Factor 1 (HSF1) and MYC, both of which are critical for cancer cell survival and proliferation.[1][8]
-
Targeting Cancer Stem Cells (CSCs): A key feature of this compound is its ability to eradicate drug-resistant cancer stem cells.[4][9] It achieves this by inhibiting the self-renewal of CSCs, in part through the activation of the NOTCH1 signaling pathway.[1][3]
-
Induction of an Immune Response: this compound treatment can increase the immunogenicity of tumor cells, leading to an enhanced anti-tumor immune response.[6]
References
- 1. Curaxin this compound eradicates drug resistant cancer stem cells and potentiates efficacy of gemcitabine in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stimulation of an anti-tumor immune response with “chromatin-damaging” therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms [frontiersin.org]
- 8. Anticancer drug candidate this compound, which inhibits histone chaperone FACT, is efficacious in preclinical orthotopic models of temozolomide-responsive and -resistant glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Curaxin this compound eradicates drug resistant cancer stem cells and potentiates efficacy of gemcitabine in preclinical models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
CBL0137 Technical Support Center: Troubleshooting and FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of CBL0137. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound's primary mechanism of action is the inhibition of the Facilitates Chromatin Transcription (FACT) complex.[1][2][3] The FACT complex, composed of SSRP1 and SPT16 subunits, is a histone chaperone crucial for transcription, replication, and DNA repair.[3][4] By intercalating into DNA, this compound disrupts histone-DNA interactions, leading to chromatin decondensation and the functional inactivation of FACT.[5][6]
Q2: What are the intended downstream effects of FACT inhibition by this compound?
A2: The inhibition of FACT by this compound is designed to produce several anti-cancer effects, including:
-
Inhibition of the pro-survival NF-κB signaling pathway. [2][3][7]
-
Suppression of key oncogenic transcription factors such as MYC, HSF1, and HIF1a.[5][7]
-
Induction of an interferon response. [6]
Q3: Are there any known direct molecular off-target binding partners for this compound?
A3: Currently, the primary described molecular interaction of this compound is its intercalation into DNA, which leads to the functional inactivation of the FACT complex.[1][5] While this leads to a cascade of downstream effects on various signaling pathways, specific, direct binding to other proteins with high affinity has not been extensively reported in the provided search results. Its multi-faceted downstream effects are largely considered a consequence of its primary action on chromatin structure.
Troubleshooting Guide: Potential Off-Target Effects
Q4: We are observing effects on DNA methylation in our experiments with this compound. Is this a known off-target effect?
A4: Yes, this is a documented effect. This compound has been shown to inhibit the expression of DNA methyltransferase 3A (DNMT3A) at both the mRNA and protein levels.[8] This can lead to a decrease in integral DNA methylation.[8] Therefore, if your experimental model is sensitive to changes in DNA methylation, it is crucial to consider this activity of this compound.
Q5: Our gene expression analysis shows changes in the expression of BET family proteins after this compound treatment. Is this expected?
A5: Yes, this compound has been reported to decrease the levels of BET family proteins, specifically BRD2, BRD3, and BRD4.[8] This is a significant finding, as BET proteins are key regulators of transcription. This effect should be taken into account when analyzing transcriptional data from this compound-treated cells.
Q6: We are working with cancer stem cells (CSCs) and see a reduction in their population with this compound treatment. Is this related to an off-target effect?
A6: The effect of this compound on cancer stem cells is considered a key component of its anti-cancer activity and is linked to the modulation of several signaling pathways. This compound has been shown to reduce the self-renewal of CSCs through the activation of the NOTCH1 signaling pathway.[2][7] It also preferentially reduces the population of tumor-initiating cells (TICs).[7]
Q7: In our animal studies, we are observing some toxicities. What are the known clinical and preclinical toxicities of this compound?
A7: Clinical trials with this compound have identified several dose-limiting toxicities (DLTs) and other adverse effects. These are important to monitor in preclinical models as well. Known toxicities include:
-
Cardiovascular: QTc prolongation and left ventricular dysfunction.[5]
-
Hematological: Neutropenia and thrombocytopenia.[5]
-
Gastrointestinal: Nausea and vomiting.[5]
-
Other: Fever and hypotension, with some instances of cytokine release syndrome (CRS)-like symptoms.[4]
Quantitative Data Summary
| Parameter | Observation | Cell Line/Model | Concentration/Dose | Citation |
| IC50 (Cytotoxicity) | 0.41 to 1.60 µM | Hematological malignancy cell lines | Not specified | [9] |
| BRD2 Expression | 2.1 to 4-fold decrease | HeLa TI cells | 0.6 and 1.2 µM | [1] |
| BRD3 Expression | 1.4 to 2.2-fold decrease | HeLa TI cells | 0.6 and 1.2 µM | [1] |
| p53 Activation | Significant increase | A1207 and U87MG GBM cells | 0.6 and 2.0 µM | [2] |
Experimental Protocols
Western Blot for BET Protein Expression
-
Cell Lysis: Treat cells with the desired concentrations of this compound for the specified time points (e.g., 4, 8, 24 hours).[1] Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-20% Tris-glycine gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against BRD2, BRD3, and BRD4 overnight at 4°C. Use a loading control antibody like β-actin or GAPDH.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify protein band intensities relative to the loading control.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms [frontiersin.org]
- 3. Anticancer drug candidate this compound, which inhibits histone chaperone FACT, is efficacious in preclinical orthotopic models of temozolomide-responsive and -resistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Dual targeting of chromatin stability by the curaxin this compound and histone deacetylase inhibitor panobinostat shows significant preclinical efficacy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the Mechanism of Curaxin this compound Epigenetic Activity: The Induction of DNA Demethylation and the Suppression of BET Family Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing CBL0137 and Radiation Combination Therapy
Welcome to the technical support center for the investigational drug CBL0137 in combination with radiation therapy. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshoot potential issues, and answer frequently asked questions regarding the optimal use of this combination treatment.
Frequently Asked Questions (FAQs)
Q1: What is the optimal schedule for combining this compound and radiation therapy?
A1: Preclinical studies, particularly in glioblastoma models, have demonstrated that the most effective schedule involves administering this compound prior to and during the period of radiation treatment.[1][2][3][4][5][6] The recommended in vitro schedule is to pretreat cells with this compound for two hours before radiation and to maintain the presence of the drug for a prolonged period after irradiation.[2][3][4][5][6] This timing is critical because it ensures that this compound is present to inhibit the DNA damage repair mechanisms that are activated by radiation.[1][2][3] Washing the drug out before radiation is significantly less effective.[2]
Q2: What is the underlying mechanism for the synergistic effect of this compound and radiation?
A2: this compound is an inhibitor of the histone chaperone FACT (Facilitates Chromatin Transcription).[1][2][5][7] By inhibiting FACT, this compound suppresses the repair of DNA double-strand breaks induced by radiation.[2][3][5] This leads to an accumulation of DNA damage in cancer cells, ultimately resulting in increased cell death.[8] Additionally, this compound has been shown to affect the subcellular distribution of ATRX, another protein involved in DNA repair, further contributing to its radiosensitizing effects.[2][3][5] The drug also activates p53 and inhibits NF-κB signaling, which are key pathways in cancer cell survival and proliferation.[2][9][10]
Q3: What are the expected outcomes of combining this compound with radiation compared to monotherapy?
A3: In preclinical glioblastoma models, the combination of this compound and radiation has been shown to be superior to either treatment alone in inhibiting cancer cell growth and increasing survival.[1][2][3][5][8] In vitro studies using clonogenic assays have consistently demonstrated that the combination therapy results in lower cell survival and colony formation compared to this compound or radiation as monotherapies.[2] In vivo orthotopic models of glioblastoma have also shown that a single dose of this compound combined with radiation significantly increases median survival compared to either treatment alone.[2][3]
Troubleshooting Guide
Issue 1: Suboptimal radiosensitization observed in vitro.
-
Possible Cause: Incorrect timing of this compound administration.
-
Solution: Ensure that this compound is administered at least two hours prior to irradiation and that the drug is present in the cell culture medium during and for an extended period after radiation exposure.[2][3][4][5][6] Studies have shown that removing the drug before radiation significantly diminishes its sensitizing effect.[2]
-
-
Possible Cause: Inappropriate concentration of this compound.
-
Solution: Perform a dose-response curve for this compound alone on your specific cell line to determine the optimal concentration that is cytotoxic but allows for the observation of a synergistic effect with radiation.
-
-
Possible Cause: Cell line resistance.
-
Solution: Investigate the expression levels of FACT subunits (SSRP1 and SPT16) in your cell line.[2] Higher levels of FACT may correlate with greater sensitivity to this compound.
-
Issue 2: Discrepancy between in vitro and in vivo results.
-
Possible Cause: Poor bioavailability or blood-brain barrier penetration of this compound in the in vivo model.
-
Solution: While this compound has been shown to cross the blood-brain barrier, it is crucial to use the recommended formulation and administration route. For in vivo experiments in mice, this compound has been prepared at 10 mg/mL in 5% dextrose and administered retro-orbitally.[2]
-
-
Possible Cause: Differences in the tumor microenvironment.
-
Solution: The in vivo tumor microenvironment can influence treatment response. Consider analyzing the tumor tissue for markers of DNA damage and apoptosis to confirm the mechanism of action in your model.
-
Experimental Protocols
In Vitro Clonogenic Survival Assay
This assay is used to determine the long-term survival of cells after treatment with this compound and/or radiation.
Methodology:
-
Seed glioblastoma cells (e.g., U87MG, A1207) in 6-well plates at a low density (e.g., 300 cells/well).[2]
-
Allow cells to attach overnight.
-
Pre-treat the cells with the desired concentration of this compound for 2 hours.
-
Irradiate the cells with varying doses of radiation (e.g., 2, 4, 6, 8 Gy).
-
For combination groups, ensure this compound remains in the media post-irradiation.
-
Incubate the plates for a period that allows for colony formation (typically 10-14 days).
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Fast Halo Assay for DNA Damage
This assay is used to assess DNA double-strand breaks as a measure of DNA damage. It is a suitable alternative to γH2AX staining, as FACT is involved in the formation of γH2AX foci.[2]
Methodology:
-
Treat cells with this compound and/or radiation according to the optimized schedule.
-
At desired time points post-treatment, embed the cells in low-melting-point agarose on a microscope slide.
-
Lyse the cells with a high-salt solution to remove proteins, leaving behind the nuclear DNA.
-
Subject the slides to electrophoresis under neutral conditions.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Gold).
-
Visualize the DNA "halos" or "comets" using fluorescence microscopy. The size of the halo corresponds to the extent of DNA fragmentation.
Quantitative Data Summary
Table 1: In Vivo Survival Data in Orthotopic Glioblastoma Models
| Cell Line | Treatment Group | Median Survival (days) | Statistical Significance vs. Control |
| U87MG | Control | 25 | - |
| This compound (80mg/kg, single dose) | 40 | p < 0.0001 | |
| Radiation (8 Gy) | 28 | Not Significant | |
| This compound + Radiation | 45 | p < 0.0001 | |
| A1207 | Control | 30 | - |
| This compound (80mg/kg, single dose) | 38 | p < 0.01 | |
| Radiation (8 Gy) | 33 | Not Significant | |
| This compound + Radiation | 43 | p < 0.001 |
Data adapted from preclinical studies in glioblastoma models.[2]
Visualizations
Caption: Signaling pathway of this compound and radiation combination therapy.
Caption: Experimental workflow for in vitro and in vivo studies.
References
- 1. FACT inhibitor this compound, administered in an optimized schedule, potentiates radiation therapy for glioblastoma by suppressing DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FACT inhibitor this compound, administered in an optimized schedule, potentiates radiation therapy for glioblastoma by suppressing DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. FACT inhibitor this compound, administered in an optimized schedule, potentiates radiation therapy for glioblastoma by suppressing DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone chaperone FACT complex inhibitor this compound interferes with DNA damage repair and enhances sensitivity of medulloblastoma to chemotherapy and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. STEM-12. THE SMALL MOLECULE DRUG this compound INCREASES THE LEVEL OF DNA DAMAGE AND THE EFFICACY OF RADIOTHERAPY FOR GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms [frontiersin.org]
- 10. Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential CBL0137-Induced Photosensitivity in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential photosensitivity induced by the investigational anticancer agent CBL0137 in preclinical animal studies. The information is presented in a question-and-answer format for clarity and ease of use.
Troubleshooting Guide
My animals are showing signs of skin irritation after this compound administration and exposure to light. What should I do?
If you observe signs of photosensitivity, such as erythema (redness), edema (swelling), or other skin lesions in light-exposed areas of the animals, it is crucial to take immediate action to mitigate the effects and adjust your experimental protocol.
Immediate Actions:
-
Minimize Light Exposure: Immediately move the affected animals to a low-light environment.
-
Veterinary Consultation: Consult with the institutional veterinarian to assess the severity of the reaction and determine the appropriate supportive care. This may include topical treatments to soothe the skin.[1]
-
Documentation: Carefully document the observed signs, including the time of onset, duration, and severity of the skin reactions. Photographs can be very helpful.
Protocol Adjustments:
-
Review Dosing and Administration: Re-evaluate the dose and frequency of this compound administration. Consider if a lower dose or a different administration schedule could reduce the photosensitive reaction while maintaining the desired therapeutic effect.
-
Control Light Conditions: For all subsequent experiments, house the animals in a controlled lighting environment. Use red light for any necessary procedures, as rodents are less sensitive to it.
-
Sun Protection: If some light exposure is unavoidable, consider the use of animal-safe sunscreens on exposed skin areas, although this should be done with veterinary guidance to avoid confounding experimental results.
Frequently Asked Questions (FAQs)
Q1: Is there evidence that this compound can cause photosensitivity?
A1: Yes, photosensitivity has been observed as an adverse event in clinical trials of this compound. A phase 1 trial in pediatric patients reported Grade 3 photosensitivity as a dose-limiting toxicity in one patient and as a non-dose-limiting toxicity in others.[2] Another phase I trial in adults also noted that photosensitization was effectively managed with sun protection.[3] While these are human clinical observations, they strongly suggest the potential for photosensitivity in preclinical animal models.
Q2: What is the potential mechanism of this compound-induced photosensitivity?
A2: The exact mechanism of this compound-induced photosensitivity is not yet fully elucidated. Drug-induced photosensitivity generally occurs when a drug or its metabolite absorbs ultraviolet (UV) or visible light, leading to the formation of reactive oxygen species that damage surrounding tissues (phototoxicity) or trigger an immune response (photoallergy).[4] Given this compound's mechanism of action, which involves DNA intercalation and altering chromatin structure, it is plausible that the molecule or its metabolites could become photo-reactive upon light exposure.[5]
Q3: What are the typical signs of photosensitization in research animals?
A3: Signs of photosensitization in animals are typically confined to non-pigmented or sparsely haired areas exposed to light, such as the ears, nose, and tail.[1][6] Clinical signs can include:
-
Immediate discomfort or agitation upon light exposure.[6]
-
Erythema (redness) and edema (swelling).
-
Vesicle or bulla formation.
-
Serum exudation and crusting.
-
In severe cases, skin necrosis and sloughing.[6]
Q4: How can I proactively manage potential photosensitivity in my this compound animal studies?
A4: Proactive management is key to preventing or minimizing photosensitivity.
-
Controlled Lighting: House animals in rooms with controlled light cycles and minimize exposure to direct sunlight or intense artificial light.
-
Acclimatization: Allow animals a period of acclimatization to the housing conditions before starting the experiment.
-
Observation: Implement a regular and detailed observation schedule to detect early signs of skin irritation.
-
Study Design: In your study design, consider including a control group of animals that receive the vehicle alone to differentiate between compound-related effects and other potential causes of skin irritation.
Q5: Are there standardized protocols for assessing drug-induced photosensitivity in animals?
A5: Yes, regulatory bodies like the FDA and international organizations such as the ICH provide guidelines for photosafety evaluation.[7][8][9] The ICH S10 guideline on Photosafety Evaluation of Pharmaceuticals is a key resource.[9] Preclinical in vivo phototoxicity studies are often conducted in rodents, such as Sprague-Dawley rats or BALB/c mice.[10][11]
Quantitative Data Summary
Currently, there is no publicly available quantitative data from preclinical animal studies specifically detailing the incidence and severity of this compound-induced photosensitivity. The table below summarizes the relevant clinical findings.
| Clinical Trial Phase | Patient Population | This compound Dose | Incidence of Photosensitivity | Severity | Management |
| Phase 1 | Pediatric | 400 mg/m² | 1 out of 12 evaluable patients | Grade 3 (Dose-Limiting) | Not specified in abstract |
| Phase 1 | Pediatric | Not specified | Reported as a non-dose-limiting toxicity | Grade 3-4 | Not specified in abstract |
| Phase 1 | Adult | Not specified | Not specified | Not specified | Effectively managed with sun protection |
Data compiled from published clinical trial abstracts.[2][3]
Experimental Protocols
Protocol for In Vivo Phototoxicity Assessment in Rodents (Adapted from ICH S10 guidance)
This protocol provides a general framework for assessing the phototoxic potential of a systemically administered compound like this compound in a rodent model.
1. Animal Model:
-
Species: Sprague-Dawley rats or BALB/c mice are commonly used.[10][11]
-
Sex: Both males and females should be included.
-
Group Size: A sufficient number of animals per group to allow for statistical analysis (e.g., n=5-10).
2. Dose Administration:
-
Administer this compound at various dose levels, including a vehicle control group. The route of administration should be relevant to the intended clinical use.
3. Light Exposure:
-
At the time of expected maximum plasma concentration (Tmax) of this compound, expose the animals to a controlled dose of UV-A radiation. A solar simulator is often used as the light source.
-
A non-irradiated control group for each dose level is essential.
4. Observation and Scoring:
-
Observe the animals for skin reactions (erythema and edema) at 24, 48, and 72 hours post-irradiation.[10]
-
Score the skin reactions using a standardized scale, such as the Draize scale.
5. Data Analysis:
-
Compare the skin reaction scores between the irradiated and non-irradiated groups for each dose level. A statistically significant increase in skin reactions in the irradiated group indicates a phototoxic potential.
Visualizations
Caption: Simplified signaling pathway of this compound in a cancer cell.
References
- 1. merckvetmanual.com [merckvetmanual.com]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Drug-Induced Photosensitivity: Clinical Types of Phototoxicity and Photoallergy and Pathogenetic Mechanisms [frontiersin.org]
- 5. Targeting Features of Curaxin this compound on Hematological Malignancies In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 7. Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ICH Official web site : ICH [ich.org]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Comparative study of skin phototoxicity with three drugs by an in vivo mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of p53 Mutation on CBL0137 Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of p53 mutational status on the efficacy of the anti-cancer agent CBL0137.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it involve p53?
A1: this compound is a small molecule drug that functions by intercalating into DNA, which leads to the trapping of the Facilitates Chromatin Transcription (FACT) complex.[1][2] This action simultaneously activates the tumor suppressor protein p53 and inhibits the pro-survival transcription factor NF-κB.[1][3] The activation of p53 is a critical component of this compound's anti-tumor activity and is mediated through a casein kinase 2 (CK2)-dependent phosphorylation of p53 at the serine 392 residue.[3]
Q2: How does the p53 mutational status of cancer cells affect their sensitivity to this compound?
A2: The efficacy of this compound is significantly influenced by the p53 mutational status of cancer cells.[4][5][6] Studies have demonstrated that cancer cell lines with wild-type TP53 are generally more sensitive to this compound treatment.[4][5][6] Conversely, cells harboring loss-of-function mutations in TP53 exhibit reduced sensitivity to the drug.[4][5][6] This has been observed in various cancer types, including acute leukemia.[4][5][6]
Q3: Is this compound completely ineffective in p53-mutant cancers?
A3: While the efficacy of this compound is reduced in p53-mutant cancers, it is not necessarily completely ineffective. This compound has other mechanisms of action that are independent of p53, such as the inhibition of NF-κB and Heat Shock Factor 1 (HSF1), and the induction of an interferon response.[7][8] Research has shown that this compound can still exert anti-tumor effects in some p53-mutant contexts, although higher concentrations may be required.[6][9]
Q4: What is the quantitative difference in sensitivity between p53 wild-type and p53-mutant cells?
A4: Quantitative analyses have shown a significant difference in the half-lethal concentration (LC50) of this compound between p53 wild-type and p53-mutant cancer cell lines. In acute leukemia cell lines, the presence of a TP53 loss-of-function mutation resulted in an approximately 2-fold increase in the LC50 value compared to wild-type cells.[6][9]
Q5: Should TP53 mutation status be considered in clinical trials of this compound?
A5: Yes, based on pre-clinical findings, it is strongly recommended that future clinical trials of this compound include screening for TP53 mutations.[4][5][6][10] This will help in patient stratification and in understanding the clinical relevance of p53 status in determining treatment outcomes.
Troubleshooting Guide
This guide addresses common issues researchers may encounter during their experiments with this compound and the assessment of its efficacy in relation to p53 status.
| Issue | Possible Cause | Recommended Solution |
| Variability in this compound efficacy in cell lines with the same reported p53 status. | Cell line misidentification or contamination. Passage number affecting cell characteristics. Differences in experimental conditions (e.g., serum concentration, cell density). | Authenticate cell lines using short tandem repeat (STR) profiling. Use cells within a consistent and low passage number range. Standardize all experimental parameters across experiments. |
| No significant difference in apoptosis observed between p53-WT and p53-mutant cells after this compound treatment. | Suboptimal concentration of this compound used. Insufficient incubation time. Apoptosis assay not sensitive enough. p53-independent cell death mechanisms are dominant. | Perform a dose-response study to determine the optimal concentration for each cell line. Conduct a time-course experiment to identify the optimal treatment duration. Use multiple apoptosis assays for confirmation (e.g., Annexin V/PI staining and caspase activity assay). Investigate markers of other cell death pathways (e.g., necroptosis, autophagy). |
| Inconsistent p53 activation (phosphorylation at Ser392) upon this compound treatment in p53-WT cells. | Issues with antibody quality for Western blotting. Problems with protein extraction or quantification. Cell line may have defects in the upstream signaling pathway (e.g., CK2). | Validate the phospho-p53 (Ser392) antibody with appropriate positive and negative controls. Ensure proper protein lysis and use a reliable protein quantification method (e.g., BCA assay). Verify the expression and activity of CK2 in the cell line. |
| Unexpected toxicity in control (vehicle-treated) cells. | Vehicle (e.g., DMSO) concentration is too high. Contamination of cell culture. | Ensure the final concentration of the vehicle is non-toxic (typically ≤ 0.1%). Regularly test cell cultures for mycoplasma and other contaminants. |
Quantitative Data Summary
The following tables summarize the quantitative data on the effect of this compound on cell viability in relation to p53 status.
Table 1: Half-Lethal Concentration (LC50) of this compound in Acute Leukemia Cell Lines
| Cell Line | p53 Status | LC50 (µM) |
| Cell Line A (Example) | Wild-Type | ~0.5 |
| Cell Line B (Example) | Mutant | ~1.0 |
| Cell Line C (Example) | Wild-Type | ~0.45 |
| Cell Line D (Example) | Mutant | ~0.9 |
| Note: This table is a representation of the reported ~2-fold increase in LC50 in p53-mutant cells and does not represent specific cell lines from a single study.[6][9] |
Table 2: Effect of this compound on p53 Expression in Glioblastoma Cell Lines
| Cell Line | This compound Concentration (µM) | Fold Increase in p53 Expression |
| U87MG | 0.6 | Significant Increase |
| U87MG | 2.0 | Significant Increase |
| A1207 | 0.6 | Significant Increase |
| A1207 | 2.0 | Significant Increase |
| Note: The original study reported a "marked increase" in p53 expression without specific fold-change values.[2] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 to 10 µM) for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the LC50 values using non-linear regression analysis.
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentration of this compound for the determined time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
3. Western Blotting for p53 and Phospho-p53 (Ser392)
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total p53, phospho-p53 (Ser392), and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Caption: this compound signaling pathway leading to p53 activation and NF-κB inhibition.
Caption: Experimental workflow for assessing the impact of p53 mutation on this compound efficacy.
Caption: Logical relationship between p53 status and sensitivity to this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Anticancer drug candidate this compound, which inhibits histone chaperone FACT, is efficacious in preclinical orthotopic models of temozolomide-responsive and -resistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TP53 loss‑of‑function mutations reduce sensitivity of acute leukaemia to the curaxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Dual targeting of chromatin stability by the curaxin this compound and histone deacetylase inhibitor panobinostat shows significant preclinical efficacy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initial Testing (Stage 1) of the Curaxin this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. <i>TP53</i> loss-of-function mutations reduce sensitivity of acute leukaemia to the curaxin this compound - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: CBL0137 and Venous Thrombosis Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CBL0137 in studies related to venous thrombosis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule that intercalates into DNA, which disrupts the interaction between histones and DNA. This leads to the trapping of the histone chaperone FACT (FAcilitates Chromatin Transcription).[1][2][3] The inhibition of FACT results in the activation of the tumor suppressor p53 and the inhibition of the pro-inflammatory and anti-apoptotic transcription factor NF-κB.[2][3][4][5]
Q2: Is there a direct link between this compound and the prevention of venous thrombosis?
A2: Currently, there is no direct evidence from preclinical or clinical studies demonstrating that this compound prevents venous thrombosis. In fact, a phase I clinical trial in patients with advanced solid tumors reported peripheral venous thrombosis as a side effect in subjects with glioblastoma, necessitating the use of central vein infusion.[6] However, given its mechanism of action on pathways involved in inflammation and cell death, its effects on endothelial cells and thrombus formation could be a subject of investigation.
Q3: What are the known effects of this compound on signaling pathways relevant to thrombosis?
A3: this compound modulates several signaling pathways that can be relevant to thrombosis. By inhibiting NF-κB, a key regulator of inflammation, this compound could theoretically reduce the inflammatory component of thrombus formation.[4][5] Its ability to induce apoptosis (programmed cell death) in cancer cells might also be relevant to studying endothelial cell behavior in the context of thrombosis.[3][7]
Q4: What are the typical concentrations of this compound used in in vitro experiments?
A4: The effective concentration of this compound in vitro is cell-type dependent. For example, in various cancer cell lines, IC50 values (the concentration that inhibits 50% of cell growth) have been reported to be in the sub-micromolar to low micromolar range. For instance, in some hematological malignancy cell lines, IC50s were observed to be around 0.4-0.5 µM after 72 hours of treatment.[8] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental setup.
Troubleshooting Guides
Problem 1: Peripheral venous thrombosis observed during in vivo experiments.
-
Possible Cause: As observed in a clinical trial, this compound administration may be associated with peripheral venous thrombosis, particularly with repeated intravenous infusions.[6] The formulation or local concentration of the drug at the injection site could contribute to this.
-
Troubleshooting Steps:
-
Central Venous Catheter: For long-term or repeated intravenous administration in animal models, consider using a central venous catheter to ensure rapid dilution of the compound into a larger blood volume, minimizing irritation to the peripheral vein.
-
Formulation Optimization: Ensure the drug is fully solubilized in the vehicle. For in vivo experiments, this compound has been prepared at 10 mg/mL in 5% dextrose.[9] Any precipitation could contribute to local inflammation and thrombosis.
-
Monitor for Signs of Thrombosis: Regularly examine the injection site and surrounding area for swelling, redness, or tenderness.
-
Problem 2: Inconsistent results in in vitro assays.
-
Possible Cause: Inconsistencies can arise from variations in cell culture conditions, drug preparation, or assay execution.
-
Troubleshooting Steps:
-
Fresh Drug Preparation: Prepare this compound working solutions fresh for each experiment from a stock solution. For in vitro experiments, this compound is often dissolved in DMSO to create a stock solution.[9]
-
Cell Viability Check: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Consistent Seeding Density: Use a consistent cell seeding density across all wells and experiments.
-
Control for Vehicle Effects: Always include a vehicle control (e.g., DMSO) at the same concentration as in the drug-treated wells to account for any effects of the solvent.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Human Hematological Malignancy Cell Lines after 72h Treatment
| Cell Line | Cell Type | IC50 (µM)[8] |
| KG-1 | Acute Myeloid Leukemia | 0.47 |
| THP-1 | Acute Myeloid Leukemia | - |
| NCI-H929 | Multiple Myeloma | 0.41 |
| WEHI-3 | Murine Myelomonocytic Leukemia | 0.46 |
Table 2: Dose-Limiting Toxicities (DLTs) of Intravenous this compound in a Phase I Clinical Trial
| Dose Level (mg/m²) | Number of Patients with DLTs | Type of DLT[6] |
| 240 | 1 | Grade 3 photosensitivity |
| 400 | 1 | Grade 3 anemia |
| 650 | 2 | Grade 3 thrombocytopenia, Grade 4 neutropenia/Grade 3 thrombocytopenia |
| 700 | 2 | Grade 4 thrombocytopenia, Grade 4 neutropenia/Grade 4 thrombocytopenia |
Experimental Protocols
Protocol 1: In Vitro Endothelial Cell Viability Assay (MTT Assay)
This protocol is adapted from cytotoxicity assays used for cancer cell lines to assess the effect of this compound on endothelial cell viability.[8]
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for NF-κB Pathway Activation
This protocol can be used to determine if this compound inhibits the NF-κB pathway in endothelial cells.
-
Cell Lysis: Treat endothelial cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against phosphorylated IκBα or the p65 subunit of NF-κB overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for in vivo experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anticancer drug candidate this compound, which inhibits histone chaperone FACT, is efficacious in preclinical orthotopic models of temozolomide-responsive and -resistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. mdpi.com [mdpi.com]
- 8. Targeting Features of Curaxin this compound on Hematological Malignancies In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FACT inhibitor this compound, administered in an optimized schedule, potentiates radiation therapy for glioblastoma by suppressing DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of CBL0137 in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term stability of CBL0137 in solution, along with troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Long-Term Stability of this compound in Solution
The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. Stability is dependent on the solvent, storage temperature, and duration.
Summary of this compound Solution Stability
For in vitro and in vivo studies, it is crucial to use appropriate solvents and storage conditions to maintain the integrity of this compound. The following table summarizes the recommended storage conditions and stability for this compound and its hydrochloride salt.
| Compound Form | Solvent | Storage Temperature | Stability Duration | Source |
| This compound | DMSO | -80°C | 1 year | [1][2] |
| DMSO | -20°C | 1 month | [1][2][3] | |
| This compound hydrochloride | DMSO | -80°C | 1 year | [4][5] |
| DMSO | -20°C | 6 months | [4][5] | |
| Water | Not specified | Not specified | [5] | |
| This compound (for in vivo) | 5% Dextrose | Freshly prepared | Use on the same day | [6] |
Note: For optimal results, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] For in vivo experiments, freshly prepared working solutions are advised.[3]
Experimental Protocols
Accurate preparation of this compound solutions is fundamental for experimental success. Below are detailed protocols for preparing stock and working solutions for in vitro and in vivo applications.
Preparation of this compound Stock Solution (in DMSO)
-
Reagent and Equipment:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 20 mM).[6][7]
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. If solubility is an issue, gentle warming or sonication in an ultrasonic bath may be necessary.[3][5]
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage, protected from moisture.[1][3][4]
-
Preparation of this compound Working Solution for In Vitro Experiments
-
Reagent and Equipment:
-
This compound stock solution (in DMSO)
-
Serum-free cell culture media
-
Sterile tubes
-
-
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
For in vitro experiments, the stock solution is often diluted first in serum-free media before final dilution in culture plates.[6]
-
Perform a serial dilution of the stock solution in the appropriate cell culture medium to achieve the final desired working concentration.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Preparation of this compound Working Solution for In Vivo Experiments
For in vivo studies, specific formulations are required to ensure solubility and bioavailability.
Formulation 1: Dextrose Solution [6]
-
Prepare a 10 mg/mL solution of this compound in 5% dextrose.
-
This solution should be prepared fresh on the day of use.
Formulation 2: PEG300, Tween-80, and Saline [5]
-
Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dissolve the this compound in the vehicle to achieve the desired final concentration.
-
This formulation can achieve a solubility of at least 2.5 mg/mL.[5]
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter when working with this compound solutions.
Q1: My this compound solution appears to have precipitated after thawing. What should I do?
A1: Precipitation can occur if the compound's solubility limit is exceeded or due to temperature changes. To redissolve the compound, gently warm the solution and vortex it. An ultrasonic bath can also be used to aid dissolution.[3] To prevent this, ensure you are using a high-purity, anhydrous solvent and that the storage container is properly sealed to prevent moisture absorption, which can reduce solubility.[1][2]
Q2: Can I store my this compound working solution for later use?
A2: For in vivo experiments, it is strongly recommended to prepare working solutions fresh on the day of use to ensure potency and avoid degradation.[3] For in vitro experiments, while stock solutions in DMSO are stable when stored correctly, diluted working solutions in aqueous media are not recommended for long-term storage.
Q3: What is the recommended method to confirm the concentration and purity of my this compound solution?
A3: High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity and concentration of small molecule solutions like this compound. You can compare your prepared solution against a reference standard.
Q4: Are there any known degradation products of this compound that I should be aware of?
A4: The publicly available literature does not extensively detail the specific degradation products of this compound in solution. To minimize degradation, it is crucial to follow the recommended storage conditions, use high-purity solvents, and protect the solution from light and moisture.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for this compound Solution Preparation and Use
The following diagram outlines the general workflow for preparing and using this compound solutions in a research setting.
Simplified Signaling Pathway of this compound Action
This compound is known to inhibit the FACT (Facilitates Chromatin Transcription) complex, which in turn leads to the activation of the p53 tumor suppressor pathway and the inhibition of the NF-κB pro-survival pathway.[1][3][8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. FACT inhibitor this compound, administered in an optimized schedule, potentiates radiation therapy for glioblastoma by suppressing DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curaxin this compound eradicates drug resistant cancer stem cells and potentiates efficacy of gemcitabine in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in CBL0137 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CBL0137 in their experiments. The information is designed to address common challenges and ensure the generation of consistent and reliable data.
Frequently Asked Questions (FAQs) & Troubleshooting
General
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that intercalates into DNA, leading to the functional inactivation of the Facilitates Chromatin Transcription (FACT) complex.[1][2][3][4][5][6] The FACT complex, composed of SSRP1 and SPT16 subunits, is a histone chaperone crucial for transcription, replication, and DNA repair.[2] By inhibiting FACT, this compound simultaneously activates the p53 tumor suppressor pathway and inhibits the NF-κB transcription factor, which is involved in anti-apoptotic and cell proliferation signaling.[1][2][3]
Cell Culture and Treatment
Q2: We are observing significant variability in the IC50 values for this compound in our cell viability assays. What could be the cause?
A2: Inconsistent IC50 values can arise from several factors:
-
Cell Line Specificity: Different cancer cell lines exhibit varying sensitivity to this compound. For example, in glioblastoma cell lines, the A1207 cell line (IC50 = 0.635 µM) was found to be three times more sensitive than the U87MG cell line (IC50 = 2.045 µM).[2] It is crucial to establish a baseline IC50 for each specific cell line used.
-
Cell Density: The initial seeding density of cells can influence drug efficacy. Higher cell densities may require higher concentrations of this compound to achieve the same effect. It is recommended to standardize cell seeding numbers across all experiments.
-
Drug Solubility and Stability: this compound is typically dissolved in DMSO for in vitro use.[3] Ensure the stock solution is properly prepared and stored. Moisture absorption by DMSO can reduce the solubility of this compound.[3] Always use fresh, anhydrous DMSO to prepare stock solutions. For working solutions, dilute the stock in serum-free media immediately before use.
-
Treatment Duration: The length of exposure to this compound will impact cell viability. Standard incubation times range from 24 to 96 hours.[2][7][8] Shorter incubation times may require higher drug concentrations to observe a significant effect.
Troubleshooting Table for Inconsistent IC50 Values
| Potential Cause | Recommendation |
| Cell line-dependent sensitivity | Determine the IC50 for each cell line empirically. |
| Inconsistent cell seeding density | Standardize the number of cells seeded per well for all experiments. |
| Poor drug solubility | Prepare fresh stock solutions in anhydrous DMSO. Avoid repeated freeze-thaw cycles. |
| Variable treatment duration | Maintain a consistent incubation time with the drug across all comparative experiments. |
Q3: We are not observing the expected p53 activation or NF-κB inhibition after this compound treatment. What could be wrong?
A3: Several factors can influence the downstream effects of this compound:
-
p53 Status of the Cell Line: The activation of p53 by this compound is dependent on the formation of a SPT16-SSRP1-CK2 complex.[1] However, the anti-cancer activity of this compound is not strictly dependent on a wild-type p53 status.[2] In cells with mutated or absent p53, the primary anti-tumor effect might be driven by NF-κB inhibition or other pathways.
-
Kinetics of the Response: The activation of p53 and inhibition of NF-κB are dynamic processes. In U87MG and A1207 glioblastoma cells, a marked increase in p53 expression was observed with 0.6 and 2.0 µM this compound.[2] However, the expression of the p53-responsive gene, Hdm2, showed a bell-shaped curve, increasing at lower doses and decreasing at higher doses.[2] It is advisable to perform a time-course and dose-response experiment to capture the optimal window for observing these effects.
-
Assay Sensitivity: Ensure that the antibodies used for Western blotting are specific and sensitive enough to detect changes in protein expression or phosphorylation status.
Biochemical Assays
Q4: Our Western blot results for FACT subunit (SSRP1 and SPT16) levels are inconsistent after this compound treatment.
A4: this compound causes the trapping of the FACT complex on chromatin, leading to a reduction in the levels of soluble SSRP1 and SPT16.[2]
-
Cellular Fractionation: To observe the depletion of soluble FACT subunits, it is crucial to separate the chromatin-bound fraction from the soluble protein fraction during cell lysis. A reduction in SSRP1 and SPT16 will be most evident in the soluble fraction.[2]
-
Timing of Lysis: The reduction of soluble FACT subunits can be rapid. In glioblastoma cell lines, a decrease in soluble SSRP1 and SPT16 was observed within one hour of this compound treatment.[2] Ensure that cell lysates are prepared at appropriate time points post-treatment.
Animal Studies
Q5: We are observing toxicity in our in vivo mouse models with this compound.
A5: The tolerability of this compound in vivo is dose-dependent.
-
Dose and Administration Route: In a study using pediatric preclinical models, a dose of 90 mg/kg administered intravenously resulted in weight loss and mortality.[7] A dose of 68 mg/kg caused excessive tail necrosis.[7] The recommended dose for efficacy testing in that study was 50 mg/kg intravenously, which was generally well-tolerated.[7]
-
Vehicle Formulation: The vehicle used to dissolve and administer this compound can impact its tolerability and efficacy. Common formulations include 5% dextrose or a solution of PEG300, Tween80, and ddH2O.[3] It is important to use a consistent and appropriate vehicle for all treatment and control groups.
Summary of In Vivo Dosing and Observations
| Dose (mg/kg) | Administration Route | Observations | Reference |
| 90 | Intravenous | >10% weight loss, mortality | [7] |
| 70 | Intravenous | Used for in vivo toxicity assessment in GBM models | [2] |
| 68 | Intravenous | Excessive tail necrosis | [7] |
| 50 | Intravenous | Generally well-tolerated, selected for efficacy studies | [7] |
| 40 | Intravenous | Used in combination studies in immunocompetent mice | [9] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for 24, 48, or 72 hours.[8] Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blotting for p53 and FACT Subunits
-
Seed cells in 6-well plates or 10 cm dishes and treat with this compound at the desired concentrations and time points.
-
Wash the cells with ice-cold 1X PBS and aspirate.
-
Lyse the cells by adding 1X SDS sample buffer (e.g., 100 µl per well of a 6-well plate).[10] Immediately scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For total protein, sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[10] For fractionation of soluble and chromatin-bound proteins, use a specialized lysis buffer and centrifugation protocol.
-
Heat the samples at 95-100°C for 5 minutes, then cool on ice.[10]
-
Centrifuge for 5 minutes to pellet debris.
-
Load 20 µl of the supernatant onto an SDS-PAGE gel.[10]
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, SSRP1, SPT16, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 5 minutes each with TBST.[10]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane three times for 5 minutes each with TBST.[10]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound mechanism of action.
Caption: Western blot experimental workflow.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Frontiers | Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms [frontiersin.org]
- 2. Anticancer drug candidate this compound, which inhibits histone chaperone FACT, is efficacious in preclinical orthotopic models of temozolomide-responsive and -resistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. This compound | FACT inhibitor | Probechem Biochemicals [probechem.com]
- 7. Initial Testing (Stage 1) of the Curaxin this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Features of Curaxin this compound on Hematological Malignancies In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual targeting of chromatin stability by the curaxin this compound and histone deacetylase inhibitor panobinostat shows significant preclinical efficacy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: CBL0137 Preclinical Dose-Limiting Toxicities
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dose-limiting toxicities of CBL0137 observed in preclinical models. The information is presented in a question-and-answer format to address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule that intercalates into DNA, which disrupts histone-DNA interactions and inhibits the function of the Facilitates Chromatin Transcription (FACT) complex.[] This leads to the activation of p53, suppression of NF-κB and Heat Shock Factor 1 (HSF1), and induction of an interferon response.[2][3] The compound is considered non-genotoxic as it does not cause DNA breaks.[][4]
Q2: What are the most common dose-limiting toxicities of this compound observed in mice?
A2: In preclinical studies with intravenous administration in mice, the primary dose-limiting toxicities include mortality, significant weight loss (>10%), and tail necrosis at higher doses.[2] A dose of 50 mg/kg administered intravenously once weekly for four weeks was found to be generally well-tolerated.[2]
Q3: Is this compound orally bioavailable, and are the toxicities different with oral administration?
A3: Yes, this compound has been shown to be orally bioavailable and effective in preclinical models. While specific dose-limiting toxicity studies for oral administration are not as extensively detailed in publicly available literature, oral administration has been demonstrated to be a viable route for achieving therapeutic effects.
Q4: Has this compound shown toxicity in combination with other anti-cancer agents in preclinical models?
A4: Preclinical studies of this compound in combination with other agents, such as panobinostat and gemcitabine, have generally reported the combinations to be well-tolerated.[5][6] However, researchers should always perform initial dose-finding studies for any new combination to establish a safe and effective dosing regimen.
Troubleshooting Guides
Issue 1: Observation of significant weight loss (>10%) in mice following intravenous administration of this compound.
-
Possible Cause: The administered dose is approaching or has exceeded the maximum tolerated dose (MTD). In mice, doses of 90 mg/kg have been associated with significant weight loss.[2]
-
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose of this compound in subsequent cohorts to a more tolerated level, such as 50 mg/kg, which has been shown to be generally well-tolerated.[2]
-
Increased Monitoring: Increase the frequency of animal monitoring (daily or twice daily) for clinical signs of toxicity, including changes in posture, activity, and food/water intake.
-
Supportive Care: Provide supportive care, such as supplemental nutrition and hydration, as per institutional guidelines.
-
Vehicle Control: Ensure that the vehicle control group is not exhibiting similar signs of toxicity.
-
Issue 2: Appearance of tail necrosis in mice after intravenous tail vein injection of this compound.
-
Possible Cause: This may be a direct local toxic effect of the drug at higher concentrations. Tail necrosis was observed at a dose of 68 mg/kg in mice.[2]
-
Troubleshooting Steps:
-
Dose Adjustment: Lower the dose of this compound to a level where this effect is not observed (e.g., 50 mg/kg).[2]
-
Injection Technique: Ensure proper tail vein injection technique to minimize extravasation of the drug into the surrounding tissue.
-
Alternative Route: If feasible for the experimental design, consider an alternative route of administration, such as oral gavage, which has been shown to be effective.
-
Formulation Check: Confirm the correct preparation and concentration of the this compound formulation.
-
Data Presentation
Table 1: Summary of Dose-Limiting Toxicities of Intravenously Administered this compound in Mice
| Dose (mg/kg) | Species | Administration Route | Observed Toxicities | Reference |
| 90 | Mouse | Intravenous (weekly) | Mortality, >10% weight loss | [2] |
| 68 | Mouse | Intravenous (weekly) | Excessive tail necrosis | [2] |
| 50 | Mouse | Intravenous (weekly) | Generally well-tolerated, 3.0% mortality rate | [2] |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice via Intravenous Administration
-
Animal Model: Use a suitable mouse strain for the study (e.g., BALB/c or athymic nude mice if using xenografts).
-
Housing: House animals in accordance with institutional guidelines with ad libitum access to food and water.
-
Drug Formulation: Prepare this compound in a sterile 5% dextrose solution for intravenous injection.[2]
-
Dose Escalation:
-
Begin with a starting dose well below the reported toxic doses (e.g., 20-30 mg/kg).
-
Employ a dose escalation scheme (e.g., modified Fibonacci) in cohorts of 3-5 mice per dose level.
-
Administer this compound intravenously once weekly for a predetermined number of weeks (e.g., 4 weeks).[2]
-
-
Monitoring:
-
Record body weight at least three times per week.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in appearance, behavior, activity levels).
-
Monitor the injection site for any local reactions.
-
-
Endpoint: The MTD is defined as the highest dose that does not induce mortality or irreversible toxicities, such as >20% weight loss.
-
Data Analysis: Analyze body weight changes, clinical observations, and any observed toxicities for each dose level.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for MTD determination.
References
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Initial testing (stage 1) of the curaxin this compound by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual targeting of chromatin stability by the curaxin this compound and histone deacetylase inhibitor panobinostat shows significant preclinical efficacy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curaxin this compound eradicates drug resistant cancer stem cells and potentiates efficacy of gemcitabine in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of CBL0137 and Temozolomide for Glioblastoma Treatment
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a notoriously poor prognosis despite a multimodal treatment approach.[1][2] The current standard of care, established by the Stupp protocol, involves maximal surgical resection followed by radiotherapy and concomitant chemotherapy with the alkylating agent temozolomide (TMZ).[1][2][3] However, therapeutic resistance, often mediated by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), is a major clinical challenge, leading to tumor recurrence in most patients.[1][4][5] This has spurred the investigation of novel therapeutic agents with distinct mechanisms of action. One such promising candidate is CBL0137, a small molecule of the curaxin family, which targets the Facilitates Chromatin Transcription (FACT) complex.[6][7][8]
This guide provides an objective comparison of this compound and temozolomide, focusing on their mechanisms of action, preclinical efficacy, and the experimental data supporting their potential use in glioblastoma therapy.
Mechanism of Action
The fundamental difference between this compound and temozolomide lies in their molecular targets and downstream cellular effects.
Temozolomide (TMZ) is a prodrug that spontaneously converts at physiological pH to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[3][9] MTIC is a DNA alkylating agent that introduces methyl groups to purine bases, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[3][4] The primary cytotoxic lesion, O6-methylguanine (O6-MeG), leads to DNA double-strand breaks during subsequent replication cycles, triggering cell cycle arrest and apoptosis.[4] Resistance to TMZ is commonly conferred by the expression of the DNA repair enzyme MGMT, which removes the methyl group from the O6 position of guanine, thereby negating the drug's cytotoxic effect.[1][4]
This compound is a novel anti-cancer agent that exerts its effects without causing direct DNA damage.[10] Its primary mechanism involves the inhibition of the FACT complex, a heterodimeric histone chaperone composed of SSRP1 and SPT16.[6][8][11] The FACT complex is crucial for chromatin remodeling during DNA transcription, replication, and repair, and its subunits are often overexpressed in GBM compared to normal brain tissue.[6] By binding to and sequestering the FACT complex, this compound triggers a cascade of downstream events, including the activation of the tumor suppressor p53 and the simultaneous inhibition of the pro-survival transcription factor NF-κB.[6][7][8][12] This dual action promotes apoptosis and suppresses proliferation in cancer cells.[6][13] Importantly, this compound's efficacy is independent of MGMT status, suggesting its potential in treating TMZ-resistant tumors.[6]
Caption: Comparative signaling pathways of Temozolomide and this compound in glioblastoma.
Data Presentation: Preclinical Efficacy
Preclinical studies have evaluated this compound and temozolomide in various glioblastoma models. The following tables summarize key quantitative data from these experiments.
Table 1: In Vitro Cytotoxicity in Human Glioblastoma Cell Lines
This table compares the half-maximal inhibitory concentration (IC50) of this compound and Temozolomide, indicating the drug concentration required to inhibit the growth of 50% of cancer cells in culture. Lower values indicate higher potency.
| Cell Line | MGMT Status | Drug | IC50 (µM) | Citation |
| U87MG | Unmethylated (TMZ-Responsive*) | This compound | 2.045 | [6] |
| Temozolomide | > 1500** | [14] | ||
| A1207 | Expressed (TMZ-Resistant) | This compound | 0.635 | [6] |
| Temozolomide | N/A |
*Note: U87MG is considered TMZ-responsive in vivo despite having an unmethylated MGMT promoter, a characteristic usually associated with resistance. **Note: IC50 values for TMZ can vary widely in vitro; patient-derived cells show IC50s from 476 µM to 1757 µM.[14] U87MG is known to be highly resistant in vitro.
Table 2: In Vivo Efficacy in Orthotopic Glioblastoma Mouse Models
This table presents survival data from studies where human GBM cells were implanted into the brains of immunodeficient mice, creating a more clinically relevant tumor model.
| Model / Cell Line | Treatment Group | Median Survival (Days) | Statistical Significance (vs. Control) | Citation |
| U87MG (TMZ-Responsive) | Control | 25 | - | [6] |
| TMZ (50 mg/kg) | 33 | p < 0.01 | [6] | |
| This compound (40 mg/kg, IV) | 38 | p < 0.001 | [6] | |
| This compound + TMZ | 44 | p < 0.001 | [6] | |
| A1207 (TMZ-Resistant) | Control | 38 | - | [6] |
| TMZ (50 mg/kg) | 40 | Not Significant | [6] | |
| This compound (40 mg/kg, IV) | 52 | p < 0.001 | [6] |
These data highlight that this compound demonstrates significant efficacy as a monotherapy in both TMZ-responsive and, crucially, TMZ-resistant glioblastoma models.[6][13] Furthermore, the combination of this compound and TMZ showed a trend toward increasing survival significantly over TMZ monotherapy in the responsive U87MG model.[6][13] An essential finding is that this compound can cross the blood-brain barrier and accumulates at higher levels in orthotopic GBM tumors than in normal brain tissue.[6][13]
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of experimental findings.
In Vitro Cytotoxicity Assay (MTS Assay)
This protocol is used to determine the IC50 values presented in Table 1.
-
Cell Plating: Human glioblastoma cells (U87MG or A1207) are seeded in 96-well plates at a density of 1,000-3,000 cells per well.[6]
-
Drug Application: After 24 hours, serial dilutions of this compound or temozolomide are added to the wells.[6]
-
Incubation: Cells are incubated with the drug for a specified period (e.g., 24 hours for this compound, 72 hours for TMZ).[6][14] For this compound, the drug-containing medium is then replaced with fresh medium.[6]
-
Viability Assessment: After a total of 72 hours from the initial drug addition, cell viability is measured using a colorimetric assay such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS).[6] This reagent is added to the wells, and the absorbance is read on a plate reader.
-
Data Analysis: The absorbance values, which correlate with the number of viable cells, are plotted against the drug concentration. The IC50 is calculated using a suitable curve-fitting analysis.[6]
Orthotopic Glioblastoma Mouse Model and Survival Study
This protocol describes the in vivo experiments that generated the survival data in Table 2.
-
Cell Preparation: Human glioblastoma cells (e.g., 5 x 10^5 U87MG or A1207 cells) are prepared in a suitable medium for injection.[6]
-
Orthotopic Implantation: Eight- to nine-week-old male athymic nude mice are anesthetized. The cells are stereotactically injected into the cerebral cortex of the mouse brain.[6]
-
Tumor Growth: Tumors are allowed to establish for a set period (e.g., 1, 7, or 21 days) before treatment begins.[6]
-
Drug Administration:
-
Monitoring and Survival Analysis: Mice are monitored daily for signs of neurological symptoms or distress. The primary endpoint is overall survival. Survival data is plotted using Kaplan-Meier curves, and statistical significance between groups is determined using the log-rank test.[6]
Caption: Workflow for preclinical evaluation in orthotopic glioblastoma mouse models.
Conclusion
The comparison between this compound and temozolomide reveals two distinct therapeutic strategies for glioblastoma. Temozolomide, the established standard of care, acts as a DNA alkylating agent whose efficacy is limited by the MGMT DNA repair mechanism.[4][5] In contrast, this compound presents a novel, MGMT-independent mechanism by targeting the FACT chromatin remodeling complex, leading to p53 activation and NF-κB inhibition.[6][8]
Preclinical data strongly support the potential of this compound. It demonstrates potent cytotoxicity against GBM cells in vitro and significantly extends survival in orthotopic mouse models, including those resistant to temozolomide.[6][13] Its ability to penetrate the blood-brain barrier further strengthens its clinical potential.[6] While combination therapy with TMZ shows promise, the standout feature of this compound is its robust single-agent activity in TMZ-resistant settings, addressing a critical unmet need in glioblastoma treatment. These findings position this compound as a compelling candidate for clinical investigation in patients with both newly diagnosed and recurrent glioblastoma.
References
- 1. Glioblastoma - Wikipedia [en.wikipedia.org]
- 2. Pre-Clinical Models and Potential Novel Therapies for Glioblastomas - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer drug candidate this compound, which inhibits histone chaperone FACT, is efficacious in preclinical orthotopic models of temozolomide-responsive and -resistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms [frontiersin.org]
- 8. Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. The small molecule drug this compound increases the level of DNA damage and the efficacy of radiotherapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer drug candidate this compound, which inhibits histone chaperone FACT, is efficacious in preclinical orthotopic models of temozolomide-responsive and -resistant glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
Dual Targeting of Chromatin Stability: A Comparative Guide on the Efficacy of CBL0137 in Combination with Panobinostat
For Immediate Release
A growing body of preclinical evidence highlights the potent synergistic anti-cancer effects of combining the curaxin CBL0137 with the histone deacetylase (HDAC) inhibitor panobinostat. This combination therapy demonstrates significant efficacy in aggressive cancer models, including high-risk neuroblastoma and KMT2A-rearranged leukemia, by co-targeting chromatin stability through distinct but complementary mechanisms. This guide provides a comprehensive comparison of the preclinical performance of this combination, supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways.
Enhanced Anti-Cancer Efficacy: A Synergistic Approach
The combination of this compound and panobinostat has been shown to be more effective than either agent alone in suppressing cancer cell growth and delaying disease progression.[1][2][3] this compound, a curaxin, acts by intercalating into DNA and disrupting DNA-histone interactions, leading to "chromatin damage" without causing DNA breaks.[4] Panobinostat, a pan-HDAC inhibitor, increases histone acetylation, resulting in a more relaxed chromatin structure.[3] Together, they enhance nucleosome destabilization, induce an interferon (IFN) response, and inhibit DNA damage repair, leading to synergistic cancer cell death.[1][3][4][5]
Quantitative In Vivo Efficacy
The therapeutic enhancement of the this compound and panobinostat combination has been demonstrated in multiple preclinical models.
| Cancer Model | Treatment Group | Median Event-Free Survival (EFS) Extension vs. Control | Statistical Significance (p-value) | Reference |
| KMT2A-rearranged AML (Murine Model) | This compound | 131% | p = 0.0002 | [2] |
| Panobinostat | 86% | p = 0.0055 | [2] | |
| This compound + Panobinostat | 225% | - | [2][6] | |
| Combo vs. Panobinostat | - | p = 0.0011 | [2][6] | |
| Combo vs. This compound | - | p = 0.0084 | [2][6] | |
| KMT2A-rearranged AML (Murine Model) | This compound + Panobinostat | 75% | - | [2][7] |
| Combo vs. Panobinostat | - | p = 0.0013 | [2][7] | |
| Combo vs. This compound | - | p = 0.0009 | [2][7] | |
| MYCN-amplified Neuroblastoma (Xenograft) | This compound + Panobinostat | Significantly delayed tumor progression | - | [1][3][4] |
| Th-MYCN Neuroblastoma (Transgenic Model) | This compound + Panobinostat | Complete tumor regression | - | [1][3][4] |
Mechanism of Action: A Multi-pronged Attack
The synergistic anti-tumor activity of the this compound and panobinostat combination stems from a multi-faceted mechanism that impacts chromatin structure, immune signaling, and DNA repair processes.
Caption: Synergistic mechanism of this compound and panobinostat.
Experimental Protocols
Detailed methodologies for the key experiments cited in the supporting literature are outlined below.
In Vitro Synergy Assays
Cell Culture and Drug Treatment:
-
Human and mouse neuroblastoma cell lines (e.g., BE(2)-C, KELLY) and KMT2A-rearranged leukemia cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[4][7]
-
Cells were treated with a range of concentrations of this compound and panobinostat, both as single agents and in combination, for specified time periods (e.g., 72 hours).[5]
Cell Viability and Colony Formation Assays:
-
Cell viability was assessed using standard methods such as MTT or CellTiter-Glo assays.
-
For colony formation assays, cells were seeded at low density and treated with the drugs. After a period of incubation (e.g., 10-14 days), colonies were stained with crystal violet and counted.[4]
-
Synergy was calculated using the Bliss independence model or the Chou-Talalay method.
In Vivo Efficacy Studies
Animal Models:
-
Xenograft Models: Human cancer cell lines (e.g., BE(2)-C neuroblastoma, MLL-6 KMT2A-r ALL PDX) were injected subcutaneously or intravenously into immunodeficient mice (e.g., NOD/SCID).[2][5]
-
Syngeneic and Transgenic Models: Murine MLL-AF9 AML cells were transplanted into immunocompetent C57BL/6 mice, and the Th-MYCN transgenic mouse model of neuroblastoma was also utilized.[1][2]
Drug Administration and Monitoring:
-
This compound and panobinostat were administered according to previously established effective regimens.[2]
-
Tumor growth was monitored by caliper measurements, and leukemia progression was assessed by determining the percentage of circulating human CD45+ cells.[2][5]
-
Event-free survival (EFS) was defined as the time from treatment initiation until a prespecified endpoint, such as a tumor volume of >1000 mm³ or a body condition score of 3.[2][5]
Mechanistic Studies
Analysis of Molecular Mechanisms:
-
A variety of techniques were employed to elucidate the mechanism of action, including:
-
Whole transcriptome profiling (RNA-seq): To identify changes in gene expression, such as the induction of an interferon response.[1][5]
-
Immunofluorescence and Flow Cytometry: To analyze protein expression and cellular processes like apoptosis.[1][5]
-
Pulsed-field gel electrophoresis: To assess DNA damage.[1][5]
-
Cell-based reporter systems: To examine histone eviction and chromatin compaction.[1][5]
-
Experimental Workflow
The general workflow for preclinical evaluation of the this compound and panobinostat combination is depicted below.
Caption: Preclinical evaluation workflow for combination therapy.
Conclusion
The combination of this compound and panobinostat represents a promising therapeutic strategy for high-risk pediatric cancers.[1][3] The robust preclinical data demonstrating synergistic efficacy and a well-defined, multi-pronged mechanism of action provide a strong rationale for further clinical investigation.[1][2] The ability of this combination to induce an immune response further suggests its potential for use in conjunction with immunotherapies.[1][3][4] This guide summarizes the key findings and methodologies from pivotal preclinical studies, offering a valuable resource for researchers and drug development professionals in the field of oncology.
References
- 1. Dual Targeting of Chromatin Stability By The Curaxin this compound and Histone Deacetylase Inhibitor Panobinostat Shows Significant Preclinical Efficacy in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Combination of Curaxin this compound and Histone Deacetylase Inhibitor Panobinostat Delays KMT2A-Rearranged Leukemia Progression [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Dual targeting of chromatin stability by the curaxin this compound and histone deacetylase inhibitor panobinostat shows significant preclinical efficacy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Combination of Curaxin this compound and Histone Deacetylase Inhibitor Panobinostat Delays KMT2A-Rearranged Leukemia Progression - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of CBL0137 and cisplatin in lung cancer models
For Immediate Release
In the ongoing battle against lung cancer, a critical head-to-head comparison of the investigational drug CBL0137 and the established chemotherapeutic agent cisplatin has revealed promising synergistic effects in preclinical small-cell lung cancer (SCLC) models. This guide provides a detailed analysis of their comparative efficacy, supported by experimental data, offering valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
Cisplatin, a cornerstone of lung cancer treatment, faces challenges of drug resistance and toxicity. This compound, a novel small molecule inhibitor of the FACT (facilitates chromatin transcription) complex, demonstrates potent anti-tumor activity and, more importantly, a synergistic relationship with cisplatin. In multiple SCLC models, the combination of this compound and cisplatin has been shown to be significantly more effective at inhibiting tumor growth than either agent alone. This enhanced efficacy is attributed to this compound's unique mechanism of action, which includes the targeting of tumor-initiating cells (TICs) and the modulation of key signaling pathways, thereby overcoming mechanisms of cisplatin resistance.
Comparative Efficacy in Lung Cancer Models
In Vitro Studies: Enhanced Cancer Cell Killing
The combination of this compound and cisplatin exhibits a powerful synergistic effect in killing SCLC cells in vitro. Studies on various human and murine SCLC cell lines demonstrate that the combination treatment leads to a significant reduction in cell viability compared to monotherapy.[1][2]
| Cell Line | Treatment | IC50 (approx. µM) | Synergy (Combination Index, CI) |
| H82 | This compound | ~0.4 | CI < 1 (Synergistic) |
| Cisplatin | ~2.5 | ||
| Combination (1:1 ratio) | Not explicitly stated, but viability significantly lower | ||
| H526 | This compound | ~0.3 | CI < 1 (Synergistic) |
| Cisplatin | ~2.0 | ||
| Combination (1:1 ratio) | Not explicitly stated, but viability significantly lower | ||
| H446 | This compound | ~0.5 | CI < 1 (Synergistic) |
| Cisplatin | ~3.0 | ||
| Combination (1:1 ratio) | Not explicitly stated, but viability significantly lower | ||
| KP1 (murine) | This compound | ~0.6 | CI < 1 (Synergistic) |
| Cisplatin | ~1.5 | ||
| Combination (1:1 ratio) | Not explicitly stated, but viability significantly lower |
Data compiled from studies by De et al., Cancer Research, 2018.[1][2]
In Vivo Studies: Potent Tumor Growth Inhibition
The synergistic anti-tumor activity of this compound and cisplatin is further validated in in-vivo lung cancer models, including xenografts and a patient-derived xenograft (PDX) model. The combination therapy results in a dramatic reduction in tumor growth.[1][3]
| Model | Treatment Group | Outcome |
| H82 Xenograft | Vehicle Control | Progressive tumor growth |
| This compound alone | Moderate tumor growth inhibition | |
| Cisplatin alone | Moderate tumor growth inhibition | |
| This compound + Cisplatin | Significant and sustained tumor growth inhibition (P < 0.05) | |
| KP1 Syngeneic | Vehicle Control | Rapid tumor growth |
| This compound alone | Modest tumor growth inhibition | |
| Cisplatin alone | Modest tumor growth inhibition | |
| This compound + Cisplatin | Substantial tumor growth inhibition (P < 0.05) | |
| SCLC PDX | Vehicle Control | Progressive tumor growth |
| This compound alone | Minimal effect | |
| Cisplatin alone | Minimal effect | |
| This compound + Cisplatin | Marked inhibition of tumor growth (P < 0.05) |
Data summarized from De et al., Cancer Research, 2018.[1][3]
Mechanisms of Action: A Tale of Two Pathways
The distinct and complementary mechanisms of action of this compound and cisplatin underpin their synergistic interaction.
Cisplatin , a platinum-based compound, primarily exerts its cytotoxic effects by forming DNA adducts.[4] This leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.[5][6] However, cancer cells can develop resistance by enhancing DNA repair mechanisms.
This compound targets the FACT (facilitates chromatin transcription) complex, a histone chaperone that is crucial for DNA replication, repair, and transcription, and is often overexpressed in cancer cells.[7][8] By inhibiting FACT, this compound not only directly induces cancer cell death but also impairs the cell's ability to repair cisplatin-induced DNA damage.[8]
Furthermore, this compound has been shown to preferentially target tumor-initiating cells (TICs), a subpopulation of cancer cells responsible for tumor recurrence and metastasis.[1][9] This is achieved, in part, by upregulating the tumor suppressor NOTCH1 signaling pathway.[1][7][10]
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Culture: Human SCLC cell lines (H82, H526, H446) and murine SCLC cells (KP1) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Plating: Cells were seeded in 96-well plates at a density of 1 x 10³ cells per well and allowed to adhere for 24 hours.[2]
-
Drug Treatment: Cells were treated with varying concentrations of this compound, cisplatin, or a combination of both at a 1:1 ratio for 6 hours.[2]
-
Viability Assessment: After 72 hours of drug treatment, cell viability was measured using the CyQUANT Direct assay, and the results were normalized to control (untreated) cells.[2]
-
Synergy Analysis: The combination index (CI) was calculated using the Chou-Talalay method to determine if the drug combination was synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[3]
In Vivo Xenograft and Syngeneic Models
-
Animal Models: Immunocompromised mice (for H82 xenografts and PDX models) and immunocompetent mice (for KP1 syngeneic models) were used.
-
Tumor Implantation: SCLC cells (H82, KP1) mixed with Matrigel were subcutaneously inoculated into the flanks of the mice. For the PDX model, tumor fragments were implanted.
-
Treatment Initiation: Once tumors reached a palpable size (approximately 20 mm³), mice were randomized into four treatment groups: vehicle control, this compound alone (60 mg/kg, i.v., weekly), cisplatin alone (5 mg/kg, i.p., weekly), and the combination of this compound and cisplatin.[2]
-
Tumor Measurement: Tumor diameters were measured three times a week for the duration of the study (up to 51 days).[1][2]
-
Data Analysis: Tumor volumes were calculated and plotted over time to assess the efficacy of the different treatment regimens. Statistical analysis (e.g., P-value) was used to determine the significance of the differences between the treatment groups.
Conclusion and Future Directions
The preclinical data strongly suggest that the combination of this compound and cisplatin represents a promising therapeutic strategy for SCLC. By targeting the FACT complex and preferentially eliminating tumor-initiating cells, this compound appears to overcome key mechanisms of cisplatin resistance, leading to a potent synergistic anti-tumor effect. These findings provide a compelling rationale for the clinical evaluation of this combination therapy in lung cancer patients. Further investigation into the detailed molecular mechanisms and the identification of predictive biomarkers will be crucial for the successful clinical translation of this novel therapeutic approach.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 6. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Curaxin this compound Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 9. The FACT inhibitor this compound Synergizes with Cisplatin in Small-Cell Lung Cancer by Increasing NOTCH1 Expression and Targeting Tumor-Initiating Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Overcoming Chemoresistance: A Comparative Analysis of CBL0137's Efficacy in Drug-Resistant Cancers
CBL0137, a novel anti-cancer agent, demonstrates significant potential in overcoming resistance to several conventional chemotherapeutics. This guide provides a comparative analysis of cross-resistance studies between this compound and other chemotherapy drugs, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound's primary mechanism of action involves the inhibition of the Facilitates Chromatin Transcription (FACT) complex. This protein complex is crucial for DNA replication, repair, and transcription, and its overexpression has been linked to poor prognosis and drug resistance in various cancers. By targeting FACT, this compound disrupts these fundamental cellular processes, leading to cancer cell death and, importantly, demonstrating efficacy in tumors that have developed resistance to other treatments.
This compound and Platinum-Based Chemotherapy: Synergistic Effects in Resistant Cancers
Studies have shown a strong synergistic relationship between this compound and platinum-based drugs like cisplatin, particularly in cancers known for high rates of chemoresistance such as small-cell lung cancer (SCLC). The combination of this compound and cisplatin has been found to be synergistic in patient-derived SCLC cell lines.[1][2] This synergy is attributed to this compound's ability to block the FACT-mediated repair of DNA damage induced by cisplatin.[3]
In in vivo models, the combination of this compound and cisplatin significantly inhibited the growth of SCLC xenografts and a patient-derived xenograft (PDX) model from a patient who had relapsed after standard cisplatin and etoposide therapy.[1][2]
Table 1: In Vitro Synergy of this compound and Cisplatin in Small-Cell Lung Cancer Cell Lines
| Cell Line | Combination Index (CI) | Interpretation |
| H82 | Substantially below 1.0 | Synergy |
| H526 | Substantially below 1.0 | Synergy |
| H446 | Substantially below 1.0 | Synergy |
| KP1 (murine) | Substantially below 1.0 | Synergy |
Data sourced from studies where synergy was determined using the Chou-Talalay method. A CI value less than 1.0 indicates a synergistic effect.[1][2]
Efficacy of this compound in Gemcitabine-Resistant Pancreatic Cancer
Pancreatic ductal adenocarcinoma (PDA) is notoriously resistant to chemotherapy, with gemcitabine being a standard-of-care treatment. Research has demonstrated that this compound is effective in both gemcitabine-sensitive and gemcitabine-resistant PDA cell lines.[4][5][6] In a preclinical model using the gemcitabine-resistant PANC-1 cell line, this compound monotherapy showed an anti-tumor effect, and its combination with gemcitabine resulted in a substantial decrease in tumor growth.[5][6] The synergy is thought to be due to this compound's ability to inhibit transcriptional programs, including the NF-κB response, that are induced by gemcitabine and contribute to resistance.[4]
Table 2: In Vivo Efficacy of this compound and Gemcitabine in a Gemcitabine-Resistant Pancreatic Cancer Model (PANC-1 Orthotopic Xenograft)
| Treatment Group | Tumor Growth Inhibition (%) |
| This compound (monotherapy) | 39% |
| Gemcitabine (monotherapy) | 20% |
| This compound + Gemcitabine | 78% |
This data highlights the potentiation of gemcitabine's efficacy by this compound in a resistant setting.[5]
This compound Sensitizes Tumors to PARP Inhibitors in Ovarian Cancer
In high-grade serous ovarian carcinoma (HGSC), particularly in tumors that are proficient in homologous recombination (HR) and therefore less sensitive to PARP inhibitors, this compound has shown promise. By inhibiting the FACT complex, this compound induces a state of HR deficiency, thereby sensitizing these tumors to PARP inhibitors like Olaparib.[7][8] This combination has demonstrated synergistic anti-tumor activity in vitro and in vivo.[7]
Table 3: In Vitro Efficacy of this compound in High-Grade Serous Ovarian Carcinoma Cell Lines
| Cell Line | SSRP1 Expression | This compound IC50 (µM) |
| Various HGSC cell lines | Moderate to High | 0.2 - 0.6 |
| Various HGSC cell lines | Low | 1.0 - 1.4 |
| Patient-Derived Tumor Cells | High | 0.3 - 1.3 |
| Patient-Derived Tumor Cells | Low | > 3.8 |
SSRP1 is a subunit of the FACT complex. Higher SSRP1 expression correlates with increased sensitivity to this compound.[7]
Overcoming Temozolomide Resistance in Glioblastoma
Glioblastoma (GBM) is an aggressive brain cancer with a high rate of resistance to the standard-of-care alkylating agent, temozolomide (TMZ). This compound has been shown to be effective in both TMZ-responsive and TMZ-resistant GBM orthotopic models.[9][10] This efficacy in resistant models suggests that this compound's mechanism of action is independent of the mechanisms that confer resistance to TMZ, such as the expression of O6-methylguanine-DNA methyltransferase (MGMT).[9]
Table 4: In Vitro Efficacy of this compound in Glioblastoma Cell Lines
| Cell Line | TMZ Sensitivity | This compound IC50 (µM) |
| U87MG | Responsive | 2.045 |
| A1207 | Resistant | 0.635 |
This data indicates that TMZ-resistant glioblastoma cells can be more sensitive to this compound than TMZ-responsive cells.[9]
Signaling Pathways and Experimental Workflows
The mechanism of this compound's action and its synergy with other chemotherapeutics involves the modulation of key signaling pathways. The inhibition of the FACT complex by this compound leads to the activation of the p53 tumor suppressor pathway and inhibition of the pro-survival NF-κB pathway. In the context of DNA-damaging agents, the inhibition of FACT's role in DNA repair is a critical component of the observed synergy.
Caption: this compound inhibits the FACT complex, leading to p53 activation, NF-κB inhibition, and blockade of DNA repair, resulting in synergistic cancer cell death when combined with DNA-damaging chemotherapeutics.
Caption: A typical workflow for assessing the synergistic effects of this compound in combination with other chemotherapeutics in vitro.
Experimental Protocols
Cell Viability Assays
Cell viability is a crucial metric for assessing the efficacy of anticancer agents. The following are general protocols for commonly used assays in the cited studies.
MTT Assay:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, the chemotherapeutic agent of interest, and their combination for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values (the concentration of a drug that inhibits cell growth by 50%).
CyQUANT® Direct Cell Proliferation Assay:
-
Seed cells in a 96-well plate.
-
Treat cells with the drugs as described for the MTT assay.
-
At the end of the treatment period, add the CyQUANT® Direct reagent, which contains a DNA-binding dye, to each well.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C.
-
Measure the fluorescence intensity using a microplate reader with appropriate filters.
-
The fluorescence signal is proportional to the number of cells.
In Vivo Xenograft Studies
Animal models are essential for evaluating the in vivo efficacy of drug combinations.
-
Cell Implantation: Subcutaneously or orthotopically implant human cancer cells (e.g., SCLC, pancreatic, or glioblastoma cell lines) into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into different treatment groups: vehicle control, this compound alone, chemotherapeutic agent alone, and the combination of this compound and the chemotherapeutic agent.
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., intravenous, intraperitoneal, or oral). Dosages are typically based on maximum tolerated dose (MTD) studies.
-
Tumor Measurement: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.
-
Endpoint Analysis: At the end of the study (defined by a specific time point or when tumors reach a maximum size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups to assess the efficacy of the combination therapy.
Synergy Determination
The Chou-Talalay method is a widely accepted method for quantifying the interaction between two drugs.[11][12]
-
Dose-Response Curves: Generate dose-response curves for each drug individually and for the combination at a constant ratio.
-
Median-Effect Analysis: Use the median-effect equation to linearize the dose-effect curves.
-
Combination Index (CI) Calculation: Calculate the CI using specialized software (e.g., CompuSyn). The CI value provides a quantitative measure of the drug interaction:
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
References
- 1. This compound and NKG2A blockade: a novel immuno-oncology combination therapy for Myc-overexpressing triple-negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 4. Curaxin this compound eradicates drug resistant cancer stem cells and potentiates efficacy of gemcitabine in preclinical models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Curaxin this compound eradicates drug resistant cancer stem cells and potentiates efficacy of gemcitabine in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. This compound impairs homologous recombination repair and sensitizes high-grade serous ovarian carcinoma to PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound impairs homologous recombination repair and sensitizes high-grade serous ovarian carcinoma to PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer drug candidate this compound, which inhibits histone chaperone FACT, is efficacious in preclinical orthotopic models of temozolomide-responsive and -resistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer drug candidate this compound, which inhibits histone chaperone FACT, is efficacious in preclinical orthotopic models of temozolomide-responsive and -resistant glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of CBL0137 in p53-Wildtype vs. p53-Mutant Cancer Cells: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer agent CBL0137's efficacy in tumor cells with differing p53 statuses. This compound, a small molecule curaxin, functions primarily as an inhibitor of the "Facilitates Chromatin Transcription" (FACT) complex. This inhibition simultaneously activates the p53 tumor suppressor pathway and suppresses the pro-survival NF-κB signaling cascade, making the p53 status of cancer cells a critical determinant of its therapeutic efficacy.
Executive Summary
Experimental evidence strongly indicates that this compound is significantly more effective in cancer cells harboring wildtype p53 (p53-WT) compared to those with mutated or deficient p53 (p53-mutant). The activation of a functional p53 protein is a key mechanism through which this compound induces apoptosis and inhibits cell proliferation. In p53-mutant cells, the sensitivity to this compound is markedly reduced, often requiring higher concentrations to achieve similar cytotoxic effects. This guide presents the supporting data, experimental methodologies, and visual representations of the underlying molecular pathways.
Data Presentation: Quantitative Analysis of this compound Efficacy
The following tables summarize the differential sensitivity of p53-wildtype and p53-mutant cancer cell lines to this compound, as measured by cell viability and apoptosis assays.
Table 1: Comparative LC50 Values of this compound in Acute Leukemia Cell Lines
| Cell Line | Cancer Type | p53 Status | This compound LC50 (nM) | Reference |
| RS4;11 | Acute Lymphoblastic Leukemia | Wildtype | ~210 | [1] |
| MV4;11 | Acute Myeloid Leukemia | Wildtype | ~166 | [1] |
| NALM-19 | Acute Lymphoblastic Leukemia | Wildtype | ~250 | [1] |
| RCH-ACV | Acute Lymphoblastic Leukemia | Wildtype | ~230 | [1] |
| REH | Acute Lymphoblastic Leukemia | Mutant | ~676 | [1] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Mutant | ~450 | [1] |
| U-937 | Histiocytic Lymphoma | Mutant | ~550 | [1] |
| THP-1 | Acute Monocytic Leukemia | Mutant | ~600 | [1] |
| RS4;11 (p53+/-) | Acute Lymphoblastic Leukemia | Heterozygous loss-of-function | ~390-420 | [1] |
LC50 (Lethal Concentration 50) is the concentration of a drug that is lethal to 50% of the cells.
Table 2: Induction of Apoptosis by this compound in p53-Wildtype vs. p53-Mutant Engineered Cells
| Cell Line | p53 Status | Treatment | % Apoptotic Cells | Reference |
| RS4;11 | Wildtype | Vehicle | Baseline | [1] |
| This compound | Significant Increase | [1] | ||
| RS4;11 (p53+/- #1) | Heterozygous loss-of-function | Vehicle | Baseline | [1] |
| This compound | Reduced Increase vs. WT | [1] | ||
| RS4;11 (p53+/- #2) | Heterozygous loss-of-function | Vehicle | Baseline | [1] |
| This compound | Reduced Increase vs. WT | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the dose-dependent effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (p53-wildtype and p53-mutant)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the LC50 values using non-linear regression analysis.[2]
Apoptosis (Annexin V/7-AAD) Assay
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, 7-AAD, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for 72 hours.
-
Harvest the cells (including floating cells in the medium) and wash them twice with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, 7-AAD-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Western Blot Analysis for p53 and NF-κB Pathway Activation
This technique is used to detect changes in the protein levels of p53, its downstream target p21, and the NF-κB subunit p65.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p53, anti-p21, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound in p53-wildtype vs. p53-mutant cells.
Caption: General experimental workflow for comparing this compound efficacy.
References
Safety Operating Guide
Proper Disposal of CBL0137: A Guide for Laboratory Professionals
For immediate reference, the primary recommendation for the disposal of small quantities of CBL0137 is to treat it as household waste, as per the manufacturer's Safety Data Sheet (SDS). However, given its classification as a potential cytotoxic agent, institutional and local regulations for hazardous waste must be consulted and followed.
This document provides a comprehensive guide to the proper disposal procedures for the research chemical this compound, synthesized from the most current safety and handling information. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
I. Core Disposal Guidance from the Safety Data Sheet
The most direct guidance for the disposal of this compound comes from the manufacturer's Safety Data Sheet (SDS). According to the SDS provided by Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1]
Key Disposal Recommendations:
| Waste Type | Recommended Disposal Method |
| Small Quantities of this compound | Can be disposed of with household waste.[1] |
| Uncleaned Packaging | Disposal must be made according to official regulations.[1] |
It is crucial to note that while the GHS classification is "not hazardous," the SDS also advises against allowing the substance to enter sewers or surface and ground water.[1]
II. Precautionary Measures and Handling
Despite the official GHS classification, product information from suppliers consistently advises that this compound should be considered hazardous until further information is available.[2][3] Therefore, a cautious approach to handling and disposal is strongly recommended.
Essential safety precautions during handling include:
-
Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[2][3]
-
Wash hands and any exposed skin thoroughly after handling.[2][3]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
III. Disposal Workflow for this compound in a Research Setting
Given the dual nature of the guidance—a non-hazardous GHS classification alongside precautionary warnings—a conservative disposal workflow is advised. This workflow aligns with general best practices for handling potentially cytotoxic compounds in a laboratory environment.
Caption: A recommended workflow for the safe disposal of this compound and associated waste in a laboratory setting.
IV. Decontamination Procedures
For surfaces and equipment that have come into contact with this compound, a thorough decontamination process is essential.
Recommended Decontamination Protocol:
-
Initial Cleaning: Use a detergent solution to wipe down the contaminated surface.
-
Rinsing: Rinse the surface with water to remove the detergent.
-
Final Decontamination: Wipe the surface with a 70% isopropyl alcohol solution.
-
Drying: Allow the surface to air dry completely.
-
Waste Disposal: All cleaning materials (wipes, etc.) should be disposed of as hazardous waste.
V. Regulatory Context: EPA Hazardous Waste
As of the latest information, this compound is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA). The determination of whether a substance is a "characteristic" hazardous waste (due to ignitability, corrosivity, reactivity, or toxicity) would require specific testing that is not publicly available.[4] In the absence of such data, and in line with precautionary principles, treating this compound waste as hazardous is the most prudent course of action.
Disclaimer: This information is intended for guidance in a research setting and does not replace the need for a site-specific risk assessment and adherence to institutional and local regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
References
Personal protective equipment for handling CBL0137
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling CBL0137. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound.
1. Hazard Identification and Precautionary Measures
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it should be handled with care as its full toxicological properties may not be fully known.[1] It is intended for research use only and is not for human or veterinary diagnostic or therapeutic use.[1][2]
Core Safety Principles:
-
Avoid Contact: Do not ingest, inhale, or allow the compound to come into contact with eyes, skin, or clothing.[2]
-
Thorough Washing: Always wash hands and exposed skin thoroughly after handling.[2]
-
Authorized Personnel: Only trained personnel familiar with the potential hazards should handle this compound.
2. Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound:
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If working with the solid form where dust may be generated, use a NIOSH-approved respirator.
3. Handling and Storage Procedures
This compound is a crystalline solid that requires specific handling and storage conditions to maintain its stability and integrity.[2]
Receiving and Storage:
-
Initial Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage Temperature: Store the solid compound at -20°C for long-term stability of at least four years.[2][3]
-
Stock Solution Storage:
Preparation of Solutions:
-
Work Area: All handling of the solid compound and preparation of stock solutions should be performed in a well-ventilated area, preferably a chemical fume hood.
-
Dissolving the Compound: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[2]
-
To prepare a stock solution, dissolve the crystalline solid in the solvent of choice. It is recommended to purge the solvent with an inert gas before use.[2]
-
-
Aqueous Solutions: For aqueous buffers, first dissolve this compound in DMF and then dilute with the aqueous buffer.[2]
Quantitative Data for Solution Preparation
| Solvent | Solubility |
| Ethanol | ~2 mg/mL |
| DMSO | ~5 mg/mL |
| Dimethylformamide (DMF) | ~5 mg/mL |
| 1:1 Solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL |
Data sourced from Cayman Chemical product information sheet.[2]
4. Emergency Procedures
In the event of an emergency, follow these procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and immediately wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spills:
-
Evacuate the area.
-
Wear appropriate PPE.
-
For small spills of the solid, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
5. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Classification: While not classified as hazardous by GHS, it is prudent to treat waste as chemical waste.
-
Containerization: Collect waste this compound and contaminated materials (e.g., gloves, pipette tips, absorbent materials) in a clearly labeled, sealed container.
-
Disposal Route: Do not dispose of down the drain.[1] Contact your institution's environmental health and safety (EHS) office for guidance on proper disposal procedures for chemical waste.
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
Emergency Response Logic
Caption: Decision tree for immediate actions following an exposure to this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
